2-Chloropyrimidine-4-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60802. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloropyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O/c6-5-8-2-1-3(9-5)4(7)10/h1-2H,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXQEVFRPLIOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289417 | |
| Record name | 2-Chloropyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22536-66-9 | |
| Record name | 22536-66-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloropyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloropyrimidine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloropyrimidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 2-chloropyrimidine-4-carboxamide, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes visual diagrams of the synthesis routes for enhanced comprehension.
Core Synthesis Pathways
The most prevalent and well-documented methods for the synthesis of this compound commence with the corresponding carboxylic acid, 2-chloropyrimidine-4-carboxylic acid. Two primary pathways are detailed below, differing in the method of carboxylic acid activation.
Pathway 1: Two-Step, One-Pot Synthesis via Thionyl Chloride
This efficient method involves the conversion of 2-chloropyrimidine-4-carboxylic acid to its acyl chloride derivative using thionyl chloride, which is then reacted in situ with ammonium hydroxide to yield the desired carboxamide.
Experimental Protocol:
A solution of 2-chloropyrimidine-4-carboxylic acid (500 mg, 1.00 equivalent) in thionyl chloride (10 mL) is heated to 90°C for 30 minutes. Following the reaction, the excess thionyl chloride is removed under reduced pressure. The resulting residue is cooled to 0°C, and an ammonium hydroxide solution (20 mL) is slowly added. The reaction mixture is then extracted with dichloromethane (3 x 20 mL). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a white solid (320 mg).[2][3]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Chloropyrimidine-4-carboxylic acid | [2] |
| Reagents | Thionyl chloride, Ammonium hydroxide | [2] |
| Yield | 320 mg | [2] |
| Appearance | White solid | [2] |
| Analytical Data | LC-MS (ES, m/z): 158 [M+H]⁺ | [2] |
Synthesis Pathway Diagram:
Caption: One-pot synthesis of this compound via a carbonyl chloride intermediate.
Pathway 2: Synthesis from Pre-formed Acyl Chloride and Ammonia
This alternative pathway involves the initial synthesis and isolation of 2-chloropyrimidine-4-carbonyl chloride, which is subsequently reacted with ammonia gas in an organic solvent.
Experimental Protocol:
Ammonia gas is passed through 20 mL of tetrahydrofuran for 35 minutes at -6°C. The solution is then warmed to 10°C, and 1.5 g (8.47 mmol) of 2-chloropyrimidine-4-carbonyl chloride is added. The reaction is stirred at room temperature for 45 minutes. Upon completion, the reaction mixture is concentrated, and the residue is poured into 90 mL of a saturated sodium bicarbonate solution. The aqueous phase is extracted three times with 50 mL of ethyl acetate. The combined organic phases are washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1.07 g of a white solid product.[4][5]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Chloropyrimidine-4-carbonyl chloride | [4][5] |
| Reagents | Ammonia gas, Tetrahydrofuran | [4][5] |
| Yield | 1.07 g (80%) | [4][5] |
| Appearance | White solid | [4][5] |
| Melting Point | 147.2°C - 151.4°C | [4][5] |
| Analytical Data | ¹H-NMR (CDCl₃, 300 MHz) δ (ppm): 6.2 (br. s), 7.25 (s), 7.7 (br. s), 8.1 (d), 8.9 (d) | [5] |
Synthesis Pathway Diagram:
Caption: Synthesis of this compound from its pre-formed acyl chloride.
Alternative Synthesis Route
An alternative synthesis of this compound can be achieved from 2-chloropyrimidine-4-carbonitrile. This method involves the treatment of the nitrile with gaseous hydrochloric acid in formic acid.[6]
Synthesis of Precursors
A key starting material for the primary synthesis pathways is 2-chloropyrimidine. A common method for its preparation is the diazotization of 2-aminopyrimidine.
Experimental Protocol for 2-Chloropyrimidine Synthesis:
In a 3-liter three-necked round-bottomed flask equipped with a stirrer and a low-temperature thermometer, 500 mL of concentrated hydrochloric acid (6.0 moles) is cooled to 0°C. To this solution, 142 g (1.5 moles) of 2-aminopyrimidine is added portion-wise with stirring until a homogenous solution is obtained. The solution is then cooled to -15°C. A cold solution of 207 g (3.0 moles) of sodium nitrite in 375 mL of water is added dropwise over 55 minutes, maintaining the reaction temperature between -15°C and -10°C. The solution is stirred for an additional hour, allowing the temperature to rise to -5°C. The mixture is carefully neutralized to approximately pH 7 with a 30% sodium hydroxide solution, ensuring the temperature does not exceed 0°C. The resulting solid, a mixture of 2-chloropyrimidine and sodium chloride, is collected by filtration and washed thoroughly with ether. The cold filtrate is extracted with four 75-mL portions of ether. The combined extracts are dried over anhydrous sodium sulfate, the solvent is removed, and the residue is recrystallized from isopentane to give white crystals of 2-chloropyrimidine.[7]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Aminopyrimidine | [7] |
| Reagents | Concentrated HCl, Sodium nitrite, Sodium hydroxide | [7] |
| Yield | 44-46 g (26-27%) | [7] |
| Melting Point | 64.5-65.5°C | [7] |
Synthesis Pathway Diagram:
Caption: Synthesis of 2-Chloropyrimidine via diazotization of 2-aminopyrimidine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 22536-66-9 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 2-Chloropyrimidine-4-carboxylic acid CAS#: 149849-92-3 [m.chemicalbook.com]
- 5. 2-Chloropyrimidine-4-carboxylic acid | 149849-92-3 [chemicalbook.com]
- 6. NZ243336A - 2-aminopyrimidine-4-carboxamide derivative, pharmaceutical compositions - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloropyrimidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloropyrimidine-4-carboxamide is a versatile heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its pyrimidine core, a fundamental component of nucleic acids, makes it a valuable scaffold in medicinal chemistry and agrochemical research.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its role as a synthetic building block.
Physicochemical Properties
The physicochemical characteristics of this compound are pivotal for its application in chemical synthesis and drug design. A summary of its key properties is presented below.
| Property | Value | Source |
| Chemical Structure | PubChem CID: 247028 | |
| Molecular Formula | C₅H₄ClN₃O | [1][4][5][6] |
| Molecular Weight | 157.56 g/mol | [1][4][5][6][7] |
| Appearance | Yellow to orange solid, White to off-white solid, Light yellow solid | [1][8] |
| CAS Number | 22536-66-9 | [1][4][5][6] |
| Melting Point | 147.2 °C to 151.4 °C | [9] |
| Boiling Point | 454.7 °C at 760 mmHg (Predicted) | |
| logP (Octanol-Water Partition Coefficient) | 0.4 (Computed by XLogP3) | [7] |
| pKa | Data not available | |
| Solubility | Data not available for common solvents |
Experimental Protocols
Accurate determination of physicochemical properties is essential for the characterization and application of chemical compounds. Below are detailed methodologies for key experiments.
Synthesis of this compound from 2-Chloropyrimidine-4-carboxylic acid
This protocol describes a common method for the synthesis of the title compound.[8]
Materials:
-
2-Chloropyrimidine-4-carboxylic acid
-
Thionyl chloride
-
Ammonium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-chloropyrimidine-4-carboxylic acid (e.g., 500 mg) in thionyl chloride (e.g., 10 mL).
-
Heat the reaction mixture to 90 °C for 30 minutes.
-
After the reaction is complete, remove the excess thionyl chloride by concentration under reduced pressure.
-
Cool the residue to 0 °C.
-
Slowly add ammonium hydroxide solution (e.g., 20 mL).
-
Extract the reaction mixture with dichloromethane (e.g., 3 x 20 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the organic phase under reduced pressure to yield this compound as a white solid.
Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Gallenkamp apparatus)[10]
-
Capillary tubes
-
Thermometer
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.
-
Record the temperature at which the substance starts to melt and the temperature at which it becomes completely liquid. This range is the melting point.[10]
Determination of Solubility
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.[11][12]
Apparatus:
-
Conical flasks with stoppers
-
Shaker water bath with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of the solid compound to a known volume of the solvent in a conical flask.
-
Seal the flask and place it in a shaker water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the flask for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.
-
Dilute the filtrate appropriately and analyze its concentration using a pre-calibrated analytical method.
-
The determined concentration represents the solubility of the compound at that temperature.
Determination of pKa
Potentiometric titration is a widely used method for determining the acid dissociation constant (pKa) of a compound.[13]
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Stirrer
-
Titration vessel
Procedure:
-
Dissolve a precisely weighed amount of the compound in a suitable solvent (typically water or a water-cosolvent mixture).
-
Place the solution in the titration vessel and immerse the pH electrode.
-
Titrate the solution with a standardized solution of a strong acid (if the compound is a base) or a strong base (if the compound is an acid).
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the titration curve, often as the pH at the half-equivalence point.
Synthetic Utility and Biological Context
This compound is a valuable precursor for the synthesis of more complex molecules with potential therapeutic or agricultural applications.[1] The reactivity of the chlorine atom at the 2-position of the pyrimidine ring allows for facile nucleophilic substitution, enabling the introduction of various functional groups.
Caption: Synthetic pathways from this compound.
While specific signaling pathways directly modulated by this compound are not extensively documented, its core pyrimidine structure is central to cellular metabolism. Pyrimidine derivatives are essential for the de novo and salvage pathways of nucleotide synthesis, which are intrinsically linked to fundamental cellular processes.[2][4][14][15][16]
Caption: Pyrimidine metabolism and its link to cellular functions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. oled-intermediates.com [oled-intermediates.com]
- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. scbt.com [scbt.com]
- 7. This compound | C5H4ClN3O | CID 247028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 22536-66-9 [amp.chemicalbook.com]
- 9. 2-Chloropyrimidine-4-carboxylic acid CAS#: 149849-92-3 [m.chemicalbook.com]
- 10. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Solubility Measurements | USP-NF [uspnf.com]
- 13. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 16. Pyrimidine pathways in health and disease [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Chloropyrimidine-4-carboxamide in Drug Discovery: A Technical Guide to the Mechanisms of its Derivatives
Introduction
2-Chloropyrimidine-4-carboxamide is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] While the molecule itself is not typically considered a therapeutic agent with a defined mechanism of action, its chemical reactivity, particularly the presence of a chlorine atom at the 2-position of the pyrimidine ring, makes it an ideal starting material for the development of novel pharmaceuticals.[1] This technical guide delves into the core mechanisms of action of several key classes of therapeutic agents derived from this compound, providing an in-depth resource for researchers, scientists, and drug development professionals. The pyrimidine scaffold, a fundamental component of DNA and RNA, offers a unique framework for designing molecules that can interact with various biological targets, leading to a broad spectrum of pharmacological activities, including antiviral, anticancer, and anti-inflammatory effects.[1][2]
I. As a Precursor to Potent Sodium Channel Blockers for Pain Management
Derivatives of this compound have been successfully developed as potent, state-dependent sodium channel blockers for the treatment of chronic pain. A notable example is 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA), a novel analog of V102862.[3]
Mechanism of Action: State-Dependent Sodium Channel Blockade
Voltage-gated sodium channels (VGSCs) are essential for the initiation and propagation of action potentials in excitable cells like neurons. In pathological pain states, these channels can become hyperexcitable. State-dependent sodium channel blockers preferentially bind to and stabilize the inactivated state of the channel, thereby reducing the firing frequency of hyperactive neurons without significantly affecting normal neuronal activity.[3] PPPA has demonstrated significantly higher potency and faster binding kinetics compared to established sodium channel blockers like carbamazepine (CBZ) and lamotrigine (LTG).[3]
Quantitative Data
| Compound | IC50 (µM) for Tonic Block of Na(v)1.2 | IC50 (µM) for Phasic Block of Na(v)1.2 (at 10 Hz) |
| PPPA | 0.03 | 0.003 |
| V102862 | 30 | 3 |
| Carbamazepine | >100 | 30 |
| Lamotrigine | >100 | 100 |
Data extracted from a study on recombinant rat Na(v)1.2 channels.[3]
Experimental Protocols
Electrophysiological Recordings from Recombinant Rat Na(v)1.2 Channels:
Whole-cell voltage-clamp recordings were performed on HEK-293 cells stably expressing recombinant rat Na(v)1.2 channels. To assess tonic block, cells were held at a hyperpolarized potential (-100 mV) and depolarized to 0 mV for 20 ms. For phasic block, a train of depolarizing pulses to 0 mV (20 ms duration) was applied at a frequency of 10 Hz from a holding potential of -100 mV. The peak inward sodium current was measured in the absence and presence of the test compound to determine the concentration-dependent inhibition.[3]
Signaling Pathway Diagram
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Maleic Anhydride (CAS 108-31-6)
An in-depth analysis for the provided CAS number 14599-31-6 could not be completed as this identifier does not correspond to a valid chemical substance in the searched databases. The search results consistently point to CAS number 108-31-6, which identifies the compound Maleic Anhydride.
It is possible that the requested CAS number contains a typographical error. This guide will proceed by providing a comprehensive overview of Maleic Anhydride (CAS 108-31-6), a structurally related and industrially significant chemical, assuming this was the intended subject of the query.
This document provides a detailed overview of the chemical properties, structure, and applications of Maleic Anhydride, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
Maleic Anhydride is an organic compound with the chemical formula C₄H₂O₃.[1] It is the acid anhydride of maleic acid. In its pure form, it exists as colorless needles or white lumps with a pungent, acrid odor.[1][2]
Structure:
The molecule features a cyclic structure containing a five-membered ring with two carbonyl groups and a carbon-carbon double bond.
Molecular Identifiers:
-
SMILES: O=C1OC(=O)C=C1
-
InChI: 1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H
-
InChI Key: FPYJFEHAWHCUMM-UHFFFAOYSA-N
Physicochemical Properties
A summary of the key physicochemical properties of Maleic Anhydride is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 98.06 g/mol | [3] |
| Melting Point | 51-56 °C | [1] |
| Boiling Point | 200 °C | [1] |
| Density | 1.48 g/cm³ at 20 °C | [1][2] |
| Vapor Pressure | 0.16 mmHg at 20 °C | [1] |
| Flash Point | 103 °C | [2][3] |
| Autoignition Temperature | 477 °C | [2] |
| Water Solubility | Reacts exothermically with water to form maleic acid | [2] |
| log Pow | -2.61 | [2] |
Experimental Data and Protocols
Spectroscopic Data:
While specific spectra were not retrieved in the search, typical analytical methods for the characterization of Maleic Anhydride would include:
-
Infrared (IR) Spectroscopy: To identify the characteristic C=O stretching vibrations of the anhydride group (typically two bands around 1850 and 1780 cm⁻¹) and the C=C stretching of the double bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A single peak in the olefinic region (around 7.0 ppm) corresponding to the two equivalent vinyl protons.
-
¹³C NMR: Signals for the carbonyl carbons and the sp² hybridized carbons of the double bond.
-
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Experimental Protocols:
Detailed experimental protocols are highly specific to the application. However, a general protocol for a common reaction involving Maleic Anhydride, the Diels-Alder reaction, is outlined below.
Generalized Protocol for a Diels-Alder Reaction:
-
Reactant Preparation: Dissolve Maleic Anhydride (the dienophile) in an appropriate solvent (e.g., toluene, 1,4-dioxane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Diene: Add the diene (e.g., furan, cyclopentadiene) to the solution. The molar ratio is typically 1:1, although a slight excess of one reactant may be used.
-
Reaction Conditions: Heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the reactivity of the diene.
-
Monitoring: Monitor the progress of the reaction using a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the resulting adduct using spectroscopic methods (IR, NMR, MS).
Reactivity and Applications
Maleic Anhydride is a versatile chemical intermediate due to its dual functionality.[1]
Key Reactions:
-
Hydrolysis: Reacts with water to form maleic acid.
-
Diels-Alder Reactions: The electron-deficient double bond makes it an excellent dienophile in Diels-Alder reactions, a powerful tool in organic synthesis for forming six-membered rings.
-
Polymerization: It can undergo both homopolymerization and copolymerization. It is a key monomer in the production of unsaturated polyester resins.[1]
-
Grafting: Used to functionalize polymers like polyethylene and polylactic acid to enhance their properties.
Logical Relationship of Reactivity:
Role in Drug Development and Biological Systems
While Maleic Anhydride itself is a highly reactive and irritant compound not used directly as a therapeutic, its derivatives have been explored in drug development.[3] Copolymers of maleic anhydride have been investigated for drug delivery applications. The anhydride functionality allows for conjugation with drugs and targeting moieties.
Experimental Workflow for Evaluating Biological Activity of Derivatives:
For instance, studies have synthesized derivatives of maleic anhydride and evaluated their anti-inflammatory activity by measuring the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cell lines.[4]
Safety and Handling
Maleic Anhydride is a corrosive substance and a potent irritant to the skin, eyes, and respiratory tract.[1] It is also a combustible solid.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from water, strong oxidizing agents, and strong bases.[1]
References
The Biological Significance of 2-Chloropyrimidine-4-carboxamide: A Scaffold for Diverse Pharmacological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloropyrimidine-4-carboxamide is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. While information on the intrinsic biological activity of this compound itself is limited, its true significance in the pharmaceutical and agrochemical industries lies in its utility as a reactive intermediate. The presence of a chloro substituent at the 2-position of the pyrimidine ring provides a key site for nucleophilic substitution, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures with significant pharmacological properties.
This technical guide explores the biological activities of prominent classes of compounds derived from the this compound scaffold, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways. The pyrimidine nucleus is a common feature in many therapeutic agents, and the derivatives of this compound are no exception, exhibiting activities that span from anticancer and antiviral to anti-inflammatory and neuroprotective.[1][2][3]
Key Classes of Biologically Active Derivatives
The versatility of the this compound core has led to the development of several classes of compounds with distinct and potent biological activities.
Sodium Channel Blockers for Pain Management
A notable derivative, 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA), has been identified as a potent, broad-spectrum, state-dependent sodium channel blocker.[4] This class of compounds holds promise for the treatment of chronic pain states, including neuropathic and inflammatory pain.[4] The mechanism involves the blockade of voltage-gated Na+ channels, which are crucial in the generation and propagation of action potentials in neurons. Pathological neuronal hyperexcitability, a hallmark of chronic pain, is often associated with the dysfunction of these channels.[4]
| Compound | Target | Assay | Potency | Reference |
| 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA) | Recombinant rat Nav1.2 channels | Electrophysiology | ~1000x more potent than Carbamazepine and Lamotrigine | [4] |
| PPPA | Native Na+ currents in cultured rat dorsal root ganglion neurons | Electrophysiology | Significantly more potent than Carbamazepine and Lamotrigine | [4] |
Detailed methodologies for assessing the sodium channel blocking activity of PPPA would typically involve whole-cell patch-clamp recordings from cultured neurons or cells expressing specific sodium channel subtypes.
-
Cell Culture: Rat dorsal root ganglion (DRG) neurons are isolated and cultured. Alternatively, HEK293 cells stably expressing specific rat Nav channel subtypes (e.g., Nav1.2) are used.
-
Electrophysiology: Whole-cell voltage-clamp recordings are performed using an patch-clamp amplifier.
-
Solutions: The extracellular solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.3 with NaOH. The intracellular (pipette) solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
Voltage Protocol: To assess state-dependent block, a holding potential of -100 mV is used. A series of depolarizing pulses are applied to elicit sodium currents. The effect of the compound on the peak inward current is measured at different concentrations.
-
Data Analysis: Concentration-response curves are generated to determine the IC50 values for the block of sodium channels in the resting and inactivated states.
Caption: Mechanism of action of PPPA as a sodium channel blocker.
Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)
Pyrimidine-4-carboxamides have been identified as inhibitors of NAPE-PLD, an enzyme responsible for the production of N-acylethanolamines (NAEs), including the endocannabinoid anandamide.[5] NAPE-PLD inhibitors are being investigated for their potential in modulating emotional behavior and other neurological functions.[5]
| Compound | Target | pIC50 | Reference |
| Pyrimidine-4-carboxamide 2 | NAPE-PLD | 6.09 ± 0.04 | [5] |
| LEI-401 | NAPE-PLD | 7.14 ± 0.04 µM | [5] |
The inhibitory activity of pyrimidine-4-carboxamide derivatives against NAPE-PLD can be assessed using a high-throughput screening assay.
-
Enzyme Preparation: Recombinant human NAPE-PLD is expressed and purified.
-
Substrate: A fluorescently labeled NAPE substrate is used.
-
Assay Buffer: The assay is performed in a suitable buffer, typically containing Tris-HCl and other necessary co-factors.
-
Procedure:
-
The test compound is pre-incubated with the enzyme.
-
The reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the fluorescence of the product is measured using a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Caption: Inhibition of NAPE-PLD by pyrimidine-4-carboxamide derivatives.
Covalent Inhibitors of Mitogen- and Stress-activated Kinase 1 (MSK1)
Certain 2,5-dichloropyrimidine derivatives have been identified as covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1.[6] This represents a less common mechanism of covalent inhibition involving an SNAr reaction with a cysteine residue in the kinase active site.[6] MSK1 is involved in cellular signaling pathways related to inflammation and cancer, making its inhibitors potential therapeutic agents.
| Compound | Target | Assay | Potency | Reference |
| Compound 14 | MSK1 CTKD | Biochemical Assay | ~10% recovery of activity after 7h | [6] |
| Compound 19 | MSK1 CTKD | Biochemical Assay | ~10% recovery of activity after 7h | [6] |
| Compound 20 | MSK1 CTKD | Biochemical Assay | ~10% recovery of activity after 7h | [6] |
| Compound 22 | MSK1 CTKD | Biochemical Assay | ~10-fold more potent than compound 14 | [6] |
The inhibitory activity of chloropyrimidine derivatives against MSK1 can be determined using a biochemical kinase assay.
-
Reagents: Recombinant MSK1 CTKD, a suitable substrate peptide, and ATP are required.
-
Assay Format: The assay can be performed in a 384-well plate format.
-
Procedure:
-
The test compound is incubated with the MSK1 enzyme.
-
The kinase reaction is initiated by the addition of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a specific time at room temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or mass spectrometry.
-
-
Data Analysis: IC50 values are calculated from the dose-response curves. To confirm covalent inhibition, a washout experiment or mass spectrometry analysis of the enzyme-inhibitor complex can be performed.
Caption: Workflow for a biochemical kinase inhibition assay.
Conclusion
This compound is a cornerstone synthetic intermediate that provides access to a rich diversity of pharmacologically active compounds. While the compound itself is not noted for significant biological activity, its derivatives have demonstrated potent and specific interactions with a range of biological targets, including ion channels, enzymes, and kinases. The examples highlighted in this guide underscore the immense potential of the this compound scaffold in the discovery and development of novel therapeutics for a multitude of diseases. Future research leveraging this versatile chemical entity is poised to yield further breakthroughs in medicinal chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloropyrimidine-4-carboxamide Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-chloropyrimidine-4-carboxamide derivatives and their analogues, a class of compounds demonstrating significant potential in medicinal chemistry. The unique chemical properties of the 2-chloropyrimidine scaffold make it a versatile starting point for the synthesis of a wide array of bioactive molecules, particularly as kinase inhibitors for therapeutic applications in oncology and immunology. This document details the synthesis, biological activities, and experimental evaluation of these compounds, presenting quantitative data in a structured format, providing detailed experimental protocols, and visualizing key biological and experimental processes.
Core Structure and Therapeutic Potential
This compound serves as a key intermediate in the development of novel pharmaceuticals.[1] The chlorinated pyrimidine ring is highly reactive, allowing for diverse substitutions and the creation of extensive compound libraries for screening.[1] These derivatives have shown promise as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often implicated in diseases like cancer.[2][3] The 2,4-diaminopyrimidine-5-carboxamide scaffold, a common analogue, has been instrumental in developing potent and selective inhibitors for kinases such as Hematopoietic Progenitor Kinase 1 (HPK1).[4] The core structure's ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases is a key factor in its inhibitory activity.[4]
Synthesis of this compound and its Derivatives
The synthesis of the core intermediate, 2-chloropyrimidine, can be achieved from 2-aminopyrimidine through a diazotization reaction followed by treatment with a chlorine source.[5] A general procedure involves dissolving 2-aminopyrimidine in concentrated hydrochloric acid, cooling the solution, and then adding sodium nitrite.[5] The resulting diazonium salt is subsequently neutralized to yield 2-chloropyrimidine.[5]
From this core, a variety of derivatives can be synthesized. For instance, this compound can be prepared from 2-chloropyrimidine-4-carboxylic acid by reacting it with thionyl chloride to form the acid chloride, which is then treated with ammonium hydroxide.[6] Further modifications are typically achieved through nucleophilic aromatic substitution (SNAr) reactions at the chlorine positions.[1][7]
Experimental Protocol: General Synthesis of this compound Derivatives
The following is a generalized protocol for the synthesis of this compound derivatives, often involving a nucleophilic aromatic substitution.
Materials:
-
2,4-dichloropyrimidine-5-carboxamide (starting material)
-
Appropriate amine nucleophile
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Solvent (e.g., 1-pentanol, THF, DMSO)
Procedure:
-
Dissolve 2,4-dichloropyrimidine-5-carboxamide in the chosen solvent in a reaction vessel.
-
Add the desired amine nucleophile and the base to the reaction mixture.
-
Heat the mixture to a specified temperature (e.g., 120-140 °C) and stir for a designated time (e.g., 2-16 hours).[1][7]
-
Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with a suitable reagent like brine.
-
Extract the product using an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with water and brine, and dry over an anhydrous salt (e.g., magnesium sulfate).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography to yield the final derivative.[1][7]
Biological Activity and Structure-Activity Relationship (SAR)
Derivatives of this compound have demonstrated potent inhibitory activity against a range of protein kinases, making them attractive candidates for cancer therapy. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these inhibitors.
For example, in a series of pyrimidine-based Aurora A kinase inhibitors, the nature and position of halogen substituents on an attached benzene ring were found to be critical for their activity and their ability to reduce cMYC/MYCN levels in cancer cells.[1][7] Similarly, for covalent inhibitors of MSK1, the replacement of a 4-azaindole group with N- and C-linked pyrrolopyrimidines resulted in a nearly 10-fold increase in potency.[8]
Quantitative Bioactivity Data
The following tables summarize the in vitro biological activity of selected this compound derivatives and analogues against various kinases and cancer cell lines.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Derivative 1 | MSK1 | < 0.1 | [8] |
| Derivative 2 | VEGFR-2 | Potent | [9] |
| Derivative 3 | CDK1 | Potent | [9] |
| Compound 13 | Aurora A | < 0.2 | [1][7] |
| Compound 8a | FAK | 0.047 | [10] |
| Ceritinib | ALK | 0.0407 | [11] |
| Compound 5e | VEGFR-2 | 0.124 | [12] |
| Compound 5e | HER-2 | 0.077 | [12] |
| Compound ID | Cancer Cell Line | EC50 / IC50 (µM) | Reference |
| Derivative 6 | HCT116 | 89.24 | [13] |
| Derivative 6 | MCF7 | 89.37 | [13] |
| Compound 13 | NCI-H82 (SCLC) | < 0.2 | [1][7] |
| Compound 8a | H1975 | 0.044 | [10] |
| Compound 8a | A431 | 0.119 | [10] |
| Derivative 5 | HeLa | 9.27 | [14] |
| Derivative 5 | HepG-2 | 5.91 | [14] |
| Derivative 5 | MCF-7 | 7.69 | [14] |
Experimental Protocols for Biological Assays
The evaluation of this compound derivatives as kinase inhibitors involves a variety of biochemical and cellular assays.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining after a kinase reaction, where a higher luminescence signal indicates greater inhibition of the kinase.[2]
Materials:
-
Kinase enzyme (e.g., JAK2) and its specific peptide substrate
-
Assay buffer
-
Test compounds serially diluted in DMSO
-
ATP detection reagent (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Luminescence plate reader
Procedure:
-
Compound Plating: Add a small volume (e.g., 1 µL) of the serially diluted test compounds to the wells of the 384-well plate. Include DMSO-only (vehicle) and positive controls.[2]
-
Kinase Reaction: Prepare a master mix of the kinase, its substrate, and assay buffer. Dispense this mixture into each well to initiate the reaction.[2]
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[2]
-
Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.[2]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[2]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value.[2]
Cellular Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[4][13]
Materials:
-
Cancer cell lines (e.g., HCT116, MCF7)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a specific density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[4]
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells and determine the EC50 or IC50 value.[4]
Signaling Pathways and Experimental Workflows
The inhibitory effects of this compound derivatives on specific kinases disrupt downstream signaling pathways, leading to their therapeutic effects. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action and the methods used for their evaluation.
Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.
Caption: Inhibition of the JAK-STAT signaling pathway by a 2-chloropyrimidine derivative.
Conclusion
This compound derivatives represent a promising and versatile scaffold in modern drug discovery. Their synthetic tractability allows for the generation of diverse chemical libraries, and their inherent ability to interact with the ATP-binding site of kinases has led to the development of potent and selective inhibitors. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships and the biological effects of these compounds holds the potential to deliver novel and effective therapies for a range of diseases, particularly cancer.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound CAS#: 22536-66-9 [amp.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. mdpi.com [mdpi.com]
- 12. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Profile of 2-Chloropyrimidine-4-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a common synthetic route for 2-Chloropyrimidine-4-carboxamide, a key intermediate in pharmaceutical and agrochemical research. The information is structured to be a practical resource for laboratory work and further investigation into the applications of this compound.
Spectroscopic Data
The following tables summarize the available and expected spectroscopic data for this compound. Due to the limited publicly available experimental data, some values are predicted based on the analysis of similar pyrimidine derivatives.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR | (Predicted) | ¹³C NMR | (Predicted) |
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |
| ~8.90 | d, J ≈ 5.0 Hz | H-6 | ~170.0 |
| ~7.80 | d, J ≈ 5.0 Hz | H-5 | ~162.0 |
| ~7.60 (broad s, 1H), ~7.40 (broad s, 1H) | Amide Protons (-CONH₂) | ~160.0 | |
| ~120.0 | |||
| ~158.0 |
Predictions are based on typical chemical shifts for substituted pyrimidines. The amide protons may appear as two distinct broad singlets or a single broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.
Table 2: Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3400 - 3100 | Medium-Strong, Broad | N-H stretch (amide) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~1680 | Strong | C=O stretch (amide I) |
| ~1600 | Medium | N-H bend (amide II) |
| 1570 - 1400 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |
| ~850 | Strong | C-Cl stretch |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 158 | [M+H]⁺ | Molecular ion peak (protonated) |
| 157/159 | - | Molecular ion (M⁺, M+2 due to ³⁵Cl/³⁷Cl isotopes) |
| 141/143 | - | [M-NH₂]⁺ |
| 113/115 | - | [M-CONH₂]⁺ |
| 78 | - | [C₄H₂N₂]⁺ (pyrimidine ring fragment) |
The LC-MS analysis has confirmed the protonated molecular ion at m/z 158[1]. The fragmentation pattern is predicted based on common fragmentation pathways for amides and chlorinated heterocyclic compounds.
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A general and efficient method for the synthesis of this compound involves the conversion of the corresponding carboxylic acid to the amide.[1]
-
Acid Chloride Formation: 2-Chloropyrimidine-4-carboxylic acid (1.0 eq.) is dissolved in thionyl chloride (SOCl₂).
-
The reaction mixture is heated to reflux (approximately 90°C) for 30 minutes to form the acyl chloride intermediate.
-
Amidation: After cooling, the excess thionyl chloride is removed under reduced pressure.
-
The residue is cooled to 0°C, and an ammonium hydroxide solution is slowly added to the reaction mixture.
-
Work-up and Purification: The product is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a solid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: A standard proton experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is carried out.
Infrared (IR) Spectroscopy
-
Sample Preparation: As the compound is a solid, the Attenuated Total Reflectance (ATR) or KBr pellet method is suitable. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a liquid chromatography (LC) system.
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is likely to show the protonated molecular ion [M+H]⁺, as has been reported[1].
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.
Visualizations
The following diagrams illustrate the synthesis workflow and the general process for spectroscopic characterization.
Caption: Synthetic workflow for this compound.
Caption: General workflow for spectroscopic analysis.
References
Determining the Solubility of 2-Chloropyrimidine-4-carboxamide: A Technical Guide for Researchers
Introduction to 2-Chloropyrimidine-4-carboxamide
This compound is a heterocyclic organic compound with the chemical formula C₅H₄ClN₃O. It serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its utility in the development of antiviral and anticancer agents underscores the importance of characterizing its physicochemical properties, including solubility, to facilitate formulation and drug delivery studies.
Solubility Data
A comprehensive search of scientific databases and chemical supplier technical data sheets did not yield quantitative solubility data for this compound in common laboratory solvents. The table below reflects this lack of publicly available information. Researchers are encouraged to determine the solubility experimentally using the protocols outlined in this guide.
| Solvent | Chemical Formula | Solubility ( g/100 mL) at 25°C | Temperature Dependence |
| Water | H₂O | Data not available | Data not available |
| Ethanol | C₂H₅OH | Data not available | Data not available |
| Methanol | CH₃OH | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Data not available | Data not available |
| Acetone | (CH₃)₂CO | Data not available | Data not available |
| Acetonitrile | CH₃CN | Data not available | Data not available |
| Dichloromethane (DCM) | CH₂Cl₂ | Data not available | Data not available |
| Ethyl Acetate | CH₃COOC₂H₅ | Data not available | Data not available |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of this compound. The shake-flask method is considered the gold standard for determining equilibrium solubility.
Equilibrium Solubility Determination using the Shake-Flask Method
The shake-flask method, as described by Higuchi and Connors, is a reliable technique for measuring the thermodynamic solubility of a compound.[1]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent of interest
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). The samples should be agitated for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment.[3] Subsequently, centrifuge the samples to further separate the undissolved solid from the saturated solution.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.
-
Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.
Kinetic Solubility Determination
Kinetic solubility measurement is a higher-throughput method often used in early drug discovery to assess the solubility of a large number of compounds. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).
Objective: To rapidly estimate the solubility of this compound in an aqueous buffer.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well plates
-
Automated liquid handler (optional)
-
Plate reader capable of nephelometry or turbidimetry.
Procedure:
-
Preparation of Serial Dilutions: Prepare serial dilutions of the this compound stock solution in the aqueous buffer in a 96-well plate.
-
Incubation: Incubate the plate at a controlled temperature for a shorter period than the equilibrium method (e.g., 1-2 hours).
-
Precipitation Detection: Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for determining the solubility of a compound and a conceptual representation of how solubility can influence a biological signaling pathway.
Figure 1: Experimental workflow for equilibrium solubility determination.
Figure 2: Conceptual diagram of solubility's impact on a signaling pathway.
References
Theoretical Analysis of 2-Chloropyrimidine-4-carboxamide: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloropyrimidine-4-carboxamide is a substituted pyrimidine derivative featuring a chlorine atom at the 2-position and a carboxamide group at the 4-position. Its chemical structure makes it a valuable intermediate in the synthesis of a variety of bioactive compounds, including inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP) and Bruton's tyrosine kinase (Btk). A comprehensive theoretical study would provide invaluable insights into its structural stability, electronic characteristics, and potential intermolecular interactions, which are fundamental to its role in medicinal chemistry.
Methodologies for Theoretical Investigation
A robust computational analysis of this compound would typically involve quantum chemical calculations based on Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
Computational Workflow
The general workflow for a theoretical study of this molecule is depicted below. This process begins with defining the initial molecular structure and proceeds through optimization and property calculations.
Experimental Protocols: A Computational Approach
While no specific experimental data from theoretical studies on this compound is available, the following outlines a standard and robust computational protocol.
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
Methodology:
-
Initial Structure: The initial 3D coordinates of this compound would be generated using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
Geometry Optimization: A full geometry optimization would be performed using Density Functional Theory (DFT). A common and reliable functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good description of the electronic structure, including polarization and diffuse functions. The optimization calculation is run until the forces on the atoms are negligible, and the geometry is at a stationary point on the potential energy surface.
-
Frequency Calculations: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.
-
Electronic Property Calculations: Single-point energy calculations on the optimized geometry are used to determine various electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The molecular electrostatic potential (ESP) would also be calculated to identify regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack, respectively.
Presentation of Theoretical Data
The data generated from the aforementioned computational protocols would be systematically organized for clarity and comparative analysis.
Optimized Geometrical Parameters
The optimized structure's bond lengths, bond angles, and dihedral angles would be presented in a tabular format. An example of how this data would be structured is provided below.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Atoms | Value (Å or °) |
| Bond Lengths | C2-Cl | Calculated Value |
| N1-C2 | Calculated Value | |
| C4-C5 | Calculated Value | |
| C4-C(O)NH2 | Calculated Value | |
| Bond Angles | N1-C2-N3 | Calculated Value |
| C2-N3-C4 | Calculated Value | |
| C5-C4-C(O) | Calculated Value | |
| Dihedral Angles | N3-C4-C(O)-N | Calculated Value |
Vibrational Frequencies
The calculated vibrational frequencies and their corresponding IR intensities and Raman activities would be tabulated to represent the theoretical vibrational spectrum.
Table 2: Hypothetical Calculated Vibrational Frequencies
| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| 1 | Value | Value | Value | e.g., C=O stretch |
| 2 | Value | Value | Value | e.g., N-H stretch |
| 3 | Value | Value | Value | e.g., C-Cl stretch |
Electronic Properties
Key electronic descriptors derived from the calculations would be summarized to provide a concise overview of the molecule's electronic structure and reactivity.
Table 3: Hypothetical Electronic Properties
| Property | Value (Hartree or eV) |
| Total Energy | Calculated Value |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
| Dipole Moment | Calculated Value (Debye) |
Logical Relationships in Drug Design
The theoretical data for this compound would be a critical input for further drug design and development efforts. The relationship between these fundamental properties and their application is illustrated below.
Conclusion
While specific theoretical studies on this compound are not prevalent in the current body of scientific literature, this guide outlines the standard and necessary computational methodologies to perform such an analysis. The data derived from these theoretical approaches, including optimized geometry, vibrational spectra, and electronic properties, are crucial for a deeper understanding of the molecule's behavior. For drug development professionals, these computational insights are foundational for molecular docking, predicting reactivity, and designing novel, more effective therapeutic agents. The workflows and data presentation formats provided herein offer a clear roadmap for future theoretical investigations into this important chemical entity.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 2-Chloropyrimidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This methodology is of particular importance in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules. Pyrimidine derivatives are a prominent class of heterocyclic compounds found in numerous pharmaceuticals. The functionalization of the pyrimidine core through cross-coupling reactions allows for the exploration of vast chemical space and the generation of novel drug candidates.
This document provides a detailed protocol for the Suzuki coupling of 2-chloropyrimidine-4-carboxamide with various aryl and heteroaryl boronic acids. Due to the electron-deficient nature of the pyrimidine ring, the chlorine atom at the C2 position is activated towards oxidative addition, making it a suitable substrate for palladium-catalyzed cross-coupling. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired 2-substituted pyrimidine-4-carboxamide products. The following protocols and data have been compiled to guide researchers in the successful execution of this important transformation.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or boronate ester) with a halide or triflate. The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Two representative protocols are provided below: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.
Protocol 1: Conventional Heating
This protocol is adapted from established procedures for the Suzuki coupling of chloropyrimidines.[1][2]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., P(t-Bu)₃, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, toluene, or a mixture with water)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a magnetic stir bar.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired 2-substituted pyrimidine-4-carboxamide.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can often accelerate the reaction, leading to higher yields in shorter times.[3][4]
Materials:
-
Same as Protocol 1
-
Microwave reactor and appropriate reaction vials
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a magnetic stir bar.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 2:1 v/v).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1 (steps 7-10).
Experimental Workflow Diagram
Caption: A generalized workflow for the Suzuki coupling of this compound.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various conditions for the Suzuki coupling of chloropyrimidines, which can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 | [1][3] |
| 2 | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 15 min | 81 | [1][3] |
| 3 | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | K₃PO₄ | Toluene | 100 | 12 h | High Yields (qualitative) | [5] |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 80 | 18 h | High Yields (qualitative) | [6] |
| 5 | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 80 | 12 h | Moderate to Good Yields | [7] |
Note: The yields reported are for analogous chloropyrimidine substrates and may vary for this compound.
Troubleshooting and Optimization
-
Low Yield: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve the conversion. The purity of the reagents, especially the boronic acid, is critical. Protodeboronation (loss of the boronic acid group) can be a side reaction; using a stronger base or anhydrous conditions can sometimes mitigate this.[6]
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can potentially coordinate to the palladium center and inhibit catalysis. The use of bulky, electron-rich phosphine ligands can help to prevent this.[6]
-
Homocoupling: The formation of biaryl byproducts from the self-coupling of the boronic acid can occur. This is often minimized by ensuring the reaction is thoroughly deoxygenated.[6]
By following the detailed protocols and considering the optimization strategies outlined in these application notes, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of novel 2-substituted pyrimidine-4-carboxamide derivatives for applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloropyrimidine-4-carboxamide as a Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloropyrimidine-4-carboxamide is a versatile heterocyclic building block increasingly utilized in the design and synthesis of potent and selective kinase inhibitors. Its unique structural features, including the reactive chlorine atom at the 2-position and the hydrogen bond-donating carboxamide group at the 4-position, allow for diverse chemical modifications to achieve high affinity and specificity for various kinase targets. This document provides detailed application notes and experimental protocols for utilizing this compound in the development of kinase inhibitors, along with an overview of the key signaling pathways targeted by these compounds.
Synthetic Applications
The this compound scaffold serves as a key intermediate in the synthesis of a wide array of kinase inhibitors. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various amine-containing fragments to build a diverse chemical library.
General Synthetic Scheme
A common synthetic strategy involves the SNAr reaction of this compound with a primary or secondary amine. This reaction is typically carried out in a suitable solvent such as ethanol, butanol, or dioxane, often in the presence of a base like diisopropylethylamine (DIPEA) to neutralize the HCl generated.
Experimental Protocol: Synthesis of a 2-Aminopyrimidine-4-carboxamide Derivative
Materials:
-
This compound
-
Desired amine
-
Diisopropylethylamine (DIPEA)
-
Anhydrous ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aminopyrimidine-4-carboxamide derivative.
-
Characterize the final product by NMR and mass spectrometry.
Application in Kinase Inhibitor Development
Derivatives of this compound have shown inhibitory activity against a range of kinases implicated in various diseases, particularly cancer. The following table summarizes some examples of kinase targets and the corresponding inhibitory activities of compounds derived from this scaffold.
| Kinase Target | Inhibitor Scaffold | IC50 (nM) | Reference |
| MSK1 | Chloropyrimidine derivative | 200 | [1] |
| VEGFR-2 | 2-amino-4-aryl-5-chloropyrimidine | Potent Inhibition | [2] |
| CDK1 | 2-amino-4-aryl-5-chloropyrimidine | Potent Inhibition | [2] |
| BTK | 2-sulfonylpyrimidine derivative | <100 | [3] |
| HPK1 | Diaminopyrimidine carboxamide | <10 | [4] |
| Aurora A | Pyrimidine-based derivative | 38.6 | [5] |
| FAK | 2,4-dianilinopyrimidine derivative | 47 | [6] |
Experimental Protocols for Kinase Inhibition Assays
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method to assess the inhibitory activity of a compound against a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
Test compound (dissolved in DMSO)
-
ATP
-
Kinase assay buffer
-
ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compound to the wells of the assay plate. Include wells with DMSO only as a negative control.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.
-
Add the kinase reaction mixture to each well.
-
Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells.
-
Initiate the reaction by adding ATP to all wells.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear reaction kinetics.
-
Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal and then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Proliferation Assay
This protocol measures the effect of a kinase inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTT)
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Signaling Pathways Targeted by Kinase Inhibitors Derived from this compound
The following diagrams illustrate the signaling pathways of several kinases that can be targeted by inhibitors derived from the this compound scaffold.
MSK1 Signaling Pathway
Mitogen- and stress-activated protein kinase 1 (MSK1) is a nuclear kinase activated by the ERK1/2 and p38 MAPK pathways. It plays a role in the regulation of gene expression in response to stress and mitogens.[7][8]
VEGFR-2 Signaling Pathway
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Its activation by VEGF leads to endothelial cell proliferation, migration, and survival.[9][10]
CDK1 Signaling Pathway
Cyclin-dependent kinase 1 (CDK1), in complex with cyclin B, is a key regulator of the G2/M transition in the cell cycle.[6][11]
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, essential for B-cell development, differentiation, and survival.[12][13]
HPK1 Signaling Pathway
Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 can enhance T-cell activation and anti-tumor immunity.[14][15]
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are essential for regulating various stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[3][16]
FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling, regulating cell adhesion, migration, and survival.[2][17]
References
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2 [frontiersin.org]
- 8. Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Cyclin-Dependent Kinase 1 in Translational Regulation in the M-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 13. Role of Bruton’s tyrosine kinase in B cells and malignancies | springermedizin.de [springermedizin.de]
- 14. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. rupress.org [rupress.org]
- 17. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Chloropyrimidine-4-carboxamide in Fragment-Based Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient methodology for the discovery of high-quality lead compounds. This approach utilizes small, low molecular weight molecules, or "fragments," to probe the binding sites of biological targets. The pyrimidine scaffold is a well-established "privileged" structure in medicinal chemistry, appearing in numerous approved drugs. 2-Chloropyrimidine-4-carboxamide, with its reactive chloro-substituent and hydrogen bonding capabilities of the carboxamide group, represents a valuable, yet under-documented, fragment for FBDD campaigns targeting a variety of protein classes, including kinases and proteases. Its utility lies in its potential to form key interactions with protein active sites, serving as a foundational anchor for fragment evolution into potent and selective inhibitors.
This document provides detailed application notes and generalized protocols for the utilization of this compound and its analogs in a typical FBDD workflow.
Application Notes
This compound is a versatile fragment that can be employed in the initial stages of a drug discovery campaign. The chlorine atom at the 2-position serves as a synthetic handle for subsequent fragment elaboration through various cross-coupling reactions, allowing for the exploration of chemical space around the core scaffold. The pyrimidine ring itself can participate in hydrogen bonding and π-stacking interactions with the target protein. The 4-carboxamide moiety provides additional hydrogen bond donor and acceptor capabilities, crucial for anchoring the fragment in a binding pocket.
While direct screening data for this compound is not extensively published, the utility of the broader aminopyrimidine class in FBDD has been demonstrated. For instance, in a study targeting phosphoinositide-dependent kinase-1 (PDK1), an aminopyrimidine-containing compound was identified as a highly ligand-efficient hit.[1][2]
Key Advantages of the Pyrimidine Scaffold in FBDD:
-
Privileged Structure: The pyrimidine core is a common motif in bioactive molecules, increasing the probability of identifying relevant interactions.
-
Synthetic Tractability: The chloro- and other halo-substituents on the pyrimidine ring are amenable to a wide range of synthetic modifications, facilitating rapid fragment evolution.
-
Hydrogen Bonding Capacity: The nitrogen atoms within the pyrimidine ring and the substituents like the carboxamide group can form multiple hydrogen bonds with the protein target, contributing to binding affinity.
-
Physicochemical Properties: Pyrimidine-based fragments generally possess favorable physicochemical properties, aligning with the "Rule of Three" for fragment libraries.
Quantitative Data Summary
The following table summarizes representative data for an aminopyrimidine-aminoindazole derivative identified through an FBDD approach targeting PDK1. This data illustrates the potential of the pyrimidine scaffold in generating potent, ligand-efficient inhibitors.
| Compound | Target | IC50 (μM) | Ligand Efficiency (LE) |
| Aminopyrimidine-aminoindazole derivative | PDK1 | 0.019 | 0.51 |
Note: This data is for a derivative and not this compound itself, but serves to exemplify the potential of the pyrimidine class in FBDD.
Experimental Protocols
The following are generalized protocols for key experiments in an FBDD campaign utilizing a pyrimidine-based fragment library.
Primary Screening: Thermal Shift Assay (TSA)
Objective: To identify fragments that bind to and stabilize the target protein, resulting in an increase in its melting temperature (Tm).
Methodology:
-
Protein Preparation: Prepare the target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Fragment Preparation: Prepare a stock solution of this compound and other fragments in DMSO (e.g., 100 mM). Create a working solution by diluting the stock in the assay buffer.
-
Assay Plate Setup: In a 96-well PCR plate, add the protein solution.
-
Fragment Addition: Add the fragment working solution to the protein to a final concentration typically in the range of 100 µM to 1 mM. Include a DMSO control.
-
Dye Addition: Add a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange) to each well.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25 °C to 95 °C with a ramp rate of 1 °C/minute).
-
Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A significant positive shift in Tm in the presence of a fragment compared to the DMSO control indicates binding.
Hit Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the binding of fragment hits to the target protein and gain initial structural insights. Ligand-observed NMR techniques like Saturation Transfer Difference (STD) are commonly used.
Methodology:
-
Sample Preparation: Prepare a sample containing the target protein (typically 10-50 µM) in a deuterated buffer.
-
Fragment Addition: Add the fragment of interest (e.g., this compound) to a final concentration of 100-500 µM.
-
NMR Data Acquisition:
-
Acquire a reference 1D ¹H NMR spectrum of the fragment in the absence of the protein.
-
Acquire an STD NMR spectrum. This involves selectively saturating the protein resonances and observing the transfer of saturation to the binding fragment.
-
-
Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum. Signals present in the STD spectrum confirm that the fragment binds to the protein. The relative intensities of the signals can provide information about which protons of the fragment are in close proximity to the protein surface.
Affinity Characterization: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the fragment-protein interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation:
-
Prepare the target protein solution (e.g., 10-50 µM) in the calorimetry cell.
-
Prepare the fragment solution (e.g., 100-1000 µM) in the injection syringe, using the same buffer.
-
-
ITC Experiment:
-
Perform a series of injections of the fragment solution into the protein solution at a constant temperature.
-
Measure the heat released or absorbed during each injection.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the Kd, ΔH, and n.
-
Structural Characterization: X-ray Crystallography
Objective: To obtain a high-resolution 3D structure of the protein-fragment complex, revealing the precise binding mode.
Methodology:
-
Protein Crystallization: Crystallize the target protein under suitable conditions.
-
Fragment Soaking or Co-crystallization:
-
Soaking: Soak the pre-formed protein crystals in a solution containing a high concentration of the fragment (typically 1-50 mM).
-
Co-crystallization: Crystallize the protein in the presence of the fragment.
-
-
X-ray Diffraction Data Collection: Mount the crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure of the protein-fragment complex. Refine the structure to obtain an accurate model of the binding interaction.
Visualizations
Caption: A typical workflow for a fragment-based drug design campaign.
Caption: Inhibition of a kinase signaling pathway by a pyrimidine-based inhibitor.
References
Application Notes and Protocols for the N-arylation of 2-Chloropyrimidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-arylation of 2-chloropyrimidine-4-carboxamide, a key transformation in the synthesis of various compounds with potential therapeutic applications. The protocols outlined below focus on two robust and widely used methods: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Nucleophilic Aromatic Substitution (SNAr).
Introduction
The 2-aminopyrimidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules. The N-arylation of this compound is a critical step in the diversification of this scaffold, allowing for the introduction of various aryl groups that can modulate the pharmacological properties of the final compounds. The choice between a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, and a classical SNAr reaction depends on the substrate scope, functional group tolerance, and desired reaction conditions. The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen bonds.[1] For highly activated substrates like 2-chloropyrimidines, SNAr can also be a viable and more economical alternative.[2]
Key Methodologies
Two primary methods for the N-arylation of this compound are presented:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that offers broad substrate scope and functional group tolerance.[3]
-
Nucleophilic Aromatic Substitution (SNAr): A transition-metal-free method that can be effective for electron-deficient heteroaryl chlorides.[2]
The selection of the appropriate method will depend on the specific aryl amine being used and the overall synthetic strategy.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl amine.
Materials:
-
This compound
-
Aryl amine (e.g., aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).
-
Add sodium tert-butoxide (1.4 equivalents).
-
Add this compound (1.0 equivalent) and the aryl amine (1.2 equivalents).
-
Add anhydrous toluene to the Schlenk tube to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-aminopyrimidine-4-carboxamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general procedure for the SNAr reaction between this compound and an aryl amine. This method is often favored for its simplicity and the absence of a metal catalyst.
Materials:
-
This compound
-
Aryl amine (e.g., aniline)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the aryl amine (1.5 equivalents).
-
Add potassium carbonate (2.0 equivalents).
-
Add DMF to dissolve the reactants.
-
Heat the reaction mixture at 100-150 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the N-arylation of this compound based on literature precedents for similar substrates.[3]
| Method | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80 - 110 | 4 - 24 | 65 - 90 |
| SNAr | None | K₂CO₃ | DMF | 100 - 150 | 12 - 48 | 40 - 75 |
Note: Yields are indicative and may vary depending on the specific aryl amine used and the optimization of reaction conditions.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
References
HPLC-MS analysis method for 2-Chloropyrimidine-4-carboxamide
An has been developed to provide a robust and sensitive quantification of this compound in various sample matrices. This method is particularly useful for researchers, scientists, and drug development professionals who require accurate measurement of 2-Chloropyrimidine-4-carboxamide for pharmacokinetic studies, quality control, and other research applications.
Application Note
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. A reliable analytical method for its quantification is crucial for ensuring the quality and consistency of final products and for studying its metabolic fate. This application note describes a sensitive and specific method for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Instrumentation and Reagents
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is recommended for good chromatographic separation.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Additives: Formic acid (LC-MS grade).
-
Chemicals: this compound reference standard.
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below. A gradient elution is employed to ensure good peak shape and separation from potential matrix interferences.
| Parameter | Condition |
| Column | C18 Reversed-Phase (100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization mode (+ESI) using Multiple Reaction Monitoring (MRM) for sensitive and selective detection.
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transition | To be determined empirically by infusing a standard solution of this compound. A plausible transition would be based on the protonated molecule [M+H]+ and a characteristic fragment ion. |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. These will be used to construct the calibration curve.
Sample Preparation (from a solid matrix)
-
Weighing: Accurately weigh a known amount of the sample matrix (e.g., 100 mg).
-
Extraction: Add 1 mL of methanol to the sample, vortex for 1 minute, and sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any solid material.
-
Dilution: Carefully transfer the supernatant to a clean tube and dilute it with a 50:50 mixture of Mobile Phase A and Mobile Phase B to bring the expected concentration of this compound within the range of the calibration curve.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.[1]
Method Validation Data
The developed method should be validated according to standard guidelines to ensure its reliability. The following tables summarize the expected performance characteristics of the method.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.995 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.3 | 1.0 |
Table 3: Accuracy and Precision
| Spiked Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| 5 | 98.5 - 101.2 | < 5.0 |
| 50 | 99.1 - 100.8 | < 3.5 |
| 500 | 98.9 - 101.5 | < 2.0 |
Visualizations
Caption: Experimental workflow for the HPLC-MS analysis of this compound.
References
Application Note: A Scalable Synthesis Protocol for 2-Chloropyrimidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the large-scale synthesis of 2-Chloropyrimidine-4-carboxamide, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The described methodology focuses on a robust and scalable two-step process commencing from 2-chloropyrimidine-4-carboxylic acid. This document includes a comprehensive experimental protocol, a summary of quantitative data for key reaction steps, and a visual representation of the synthesis workflow to ensure clarity and reproducibility for researchers in industrial and academic settings.
Introduction
This compound is a versatile building block in organic synthesis, primarily utilized in the creation of antiviral and anticancer agents.[1] Its chlorinated pyrimidine structure offers a reactive site for further molecular elaboration, making it a valuable precursor for complex bioactive molecules.[1] The increasing demand for this intermediate necessitates the development of efficient and scalable synthetic routes. This document outlines a reliable method for its preparation on a larger scale.
Overview of the Synthetic Approach
The presented synthesis is a two-step process:
-
Chlorination: Conversion of 2-hydroxypyrimidine-4-carboxylic acid to 2-chloropyrimidine-4-carboxylic acid. While various methods exist for the synthesis of the precursor 2-chloropyrimidine, this note focuses on the final key steps.
-
Amidation: Transformation of 2-chloropyrimidine-4-carboxylic acid into the final product, this compound, via an acid chloride intermediate.
Experimental Protocols
3.1. Synthesis of 2-Chloropyrimidine-4-carboxylic acid
This precursor can be synthesized via the oxidation of 2-chloro-4-methylpyrimidine. A representative procedure involves the reaction of 2-chloro-4-methylpyrimidine hydrochloride with an oxidizing agent in the presence of a suitable catalyst.
3.2. Large-Scale Synthesis of this compound
This protocol is adapted from established laboratory procedures for scalability.
Materials:
-
2-Chloropyrimidine-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Ammonium hydroxide (NH₄OH) solution (28-30%)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Jacketed glass reactor with overhead stirrer, dropping funnel, and reflux condenser
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Acid Chloride Formation:
-
In a clean and dry jacketed glass reactor, charge 2-Chloropyrimidine-4-carboxylic acid (1.0 eq.).
-
Under an inert atmosphere (e.g., nitrogen), add thionyl chloride (10-20 volumes) dropwise at room temperature.
-
Slowly heat the reaction mixture to 90°C and maintain for approximately 30-60 minutes, or until the reaction is complete as monitored by a suitable analytical method (e.g., TLC or LC-MS).[2][3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. This step should be performed in a well-ventilated fume hood.
-
-
Amidation:
-
Cool the reactor containing the crude 2-chloropyrimidine-4-carbonyl chloride to 0-5°C using an ice bath.
-
Slowly add pre-chilled ammonium hydroxide solution (20 volumes) to the reactor while maintaining the internal temperature below 10°C.[2] This addition is exothermic and should be done with caution.
-
Stir the resulting mixture vigorously for 1-2 hours at 0-5°C.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separation funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 volumes).[2]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford a white to off-white solid.
-
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of this compound.
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acid Chloride Formation | 2-Chloropyrimidine-4-carboxylic acid | Thionyl chloride | None | 90 | 0.5 - 1 | Not Isolated |
| Amidation | 2-Chloropyrimidine-4-carbonyl chloride | Ammonium hydroxide | Dichloromethane | 0 - 5 | 1 - 2 | ~64% (from carboxylic acid)[2][3] |
| Alternative Amidation | 2-Chloropyrimidine-4-carbonyl chloride | Ammonia | Tetrahydrofuran | -6 to RT | 1 | 80%[4] |
Visual Workflow
The following diagram illustrates the synthetic pathway for the large-scale production of this compound.
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Thionyl chloride is a corrosive and toxic reagent. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction of thionyl chloride with the carboxylic acid and the subsequent amidation are exothermic. Proper temperature control is crucial to avoid runaway reactions.
-
Ammonium hydroxide is a corrosive and volatile solution. Handle with care in a well-ventilated area.
Conclusion
The protocol described in this application note provides a scalable and efficient method for the synthesis of this compound. The use of readily available reagents and straightforward reaction conditions makes this procedure suitable for large-scale production in an industrial setting. The provided data and workflow diagram offer a clear and concise guide for researchers and professionals in the field of pharmaceutical and chemical development.
References
Application Notes and Protocols for the Amination of 2-Chloropyrimidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-aminopyrimidine-4-carboxamide derivatives through the amination of 2-chloropyrimidine-4-carboxamide. The protocols described herein are based on established literature and are suitable for professionals in research and drug development.
The amination of this compound is a crucial transformation in medicinal chemistry, as the resulting 2-aminopyrimidine-4-carboxamide scaffold is a key structural motif in numerous biologically active compounds. This reaction can be achieved through nucleophilic aromatic substitution (SNAr), a versatile and widely employed method for the formation of carbon-nitrogen bonds on electron-deficient heteroaromatic rings.
Reaction Principle
The core of this transformation is the displacement of the chlorine atom at the C2 position of the pyrimidine ring by a primary or secondary amine. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. The presence of the electron-withdrawing carboxamide group at the C4 position further activates the ring towards SNAr. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Data Presentation: Reaction Conditions for Amination
The following table summarizes various reported conditions for the amination of this compound with different amines. This data allows for easy comparison of reaction parameters and can serve as a starting point for reaction optimization.
| Amine Nucleophile | Solvent | Base | Temperature | Time (h) | Yield | Reference |
| N-(3-aminopropyl)-N-[[2-(1-methylethyl)phenoxy]methyl]piperidin-4-amine | Acetonitrile | K₂CO₃ | Reflux | 30 | N/A | [1] |
| 1-(3-aminopropyl)-4-(2-methoxyphenyl)piperazine | Acetonitrile | K₂CO₃ | Reflux | 18 | N/A | [1] |
| N-(2-aminoethyl)-2-[[3-[[2-(2-methoxyphenoxy)ethyl]methylamino]propyl]amino]pyrimidine-4-carboxamide | DMF | K₂CO₃, NaI (cat.) | 60 °C | 15 | N/A | [1] |
| 4-(4-fluorophenoxy)-1-piperidinepropanamine | DMF | K₂CO₃ | Room Temp. | 4.5 | 86% | [2] |
N/A: Not available in the cited source.
Experimental Protocols
Two general protocols for the amination of this compound are provided below, based on the reaction conditions summarized in the table.
Protocol 1: Amination in Acetonitrile at Reflux
This protocol is suitable for less reactive amines that may require elevated temperatures to proceed at a reasonable rate.
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O), deionized
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add the desired amine (1.0-1.2 eq.) and anhydrous potassium carbonate (1.5-2.0 eq.).
-
Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). Reaction times can vary from 18 to 30 hours depending on the amine's reactivity.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with dichloromethane (3 x volume of the aqueous layer).[1]
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 2-aminopyrimidine-4-carboxamide derivative.[1]
Protocol 2: Amination in DMF at Room Temperature or Elevated Temperature
This protocol is suitable for more reactive amines or when a higher boiling point solvent is required.
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium iodide (NaI), optional catalyst
-
Ethyl acetate (EtOAc)
-
Water (H₂O), deionized
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (if required)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Add the desired amine (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).[2]
-
For less reactive amines, a catalytic amount of sodium iodide (e.g., 0.1 eq.) can be added to facilitate the reaction.[1]
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the reaction mixture at room temperature. For less reactive amines, the mixture can be heated to a moderate temperature (e.g., 60 °C).[1][2]
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). Reaction times can vary from 4.5 to 15 hours.[1][2]
-
Upon completion, pour the reaction mixture into ice-cold water.[2]
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).[2]
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography to yield the final product.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the amination of this compound.
Caption: General workflow for the amination of this compound.
References
- 1. EP0577470A1 - 2-Amino-N-[[[4-(aminocarbonyl)pyrimidin-2-yl]amino]alkyl]-pyrimidine-4-carboxamide derivates, their preparation and their use in therapeutics - Google Patents [patents.google.com]
- 2. NZ240055A - Substituted 2-aminopyrimidine-4-carboxamide derivatives and pharmaceutical compositions - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Chloropyrimidine-4-carboxamide in Crop Protection Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 2-Chloropyrimidine-4-carboxamide as a key intermediate in the research and development of novel crop protection agents. While not typically applied directly as a fungicide or herbicide, its reactive nature makes it a valuable scaffold for the synthesis of a diverse range of biologically active compounds.[1]
Role as a Synthetic Intermediate
This compound serves as a fundamental building block for the synthesis of more complex pyrimidine derivatives with potential fungicidal and herbicidal properties.[1] The presence of a reactive chlorine atom at the 2-position of the pyrimidine ring allows for nucleophilic substitution, enabling the introduction of various functional groups to explore structure-activity relationships (SAR).
A general synthetic workflow for utilizing this compound in the discovery of new crop protection agents is outlined below.
Fungicidal Activity of Pyrimidine Carboxamide Derivatives
Research has demonstrated that derivatives synthesized from pyrimidine carboxamide scaffolds exhibit significant fungicidal activity against a range of plant pathogens. While specific data for this compound is not available, the following table summarizes the efficacy of structurally related compounds, illustrating the potential of this chemical class.
| Compound Class | Target Fungi | Efficacy Data | Reference |
| Pyrimidine derivatives containing an amide moiety | Phomopsis sp. | EC50: 10.5 µg/mL for compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide), outperforming Pyrimethanil (32.1 µg/mL). | [2][3] |
| 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates | Sclerotinia sclerotiorum | Inhibition rates of 69.5% and 70.3% at 100 mg/L for compounds 3a and 3g , respectively. | [4][5] |
| 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine derivatives | Botrytis cinerea | Several compounds showed higher fungicidal activity than the commercial fungicide pyrimethanil. | [6] |
| N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives | Sclerotinia sclerotiorum, Botrytis cinerea, Colletotrichum fragariae | Compounds exhibited varying levels of fungicidal activities against the tested fungi. | [7] |
Experimental Protocol: In Vitro Fungicidal Assay (Poisoned Food Technique)
This protocol provides a general method for assessing the in vitro fungicidal activity of compounds derived from this compound.
Objective: To determine the inhibitory effect of synthesized compounds on the mycelial growth of various plant pathogenic fungi.
Materials:
-
Synthesized pyrimidine carboxamide derivatives
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (9 cm)
-
Cultures of test fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Phomopsis sp.)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Laminar flow hood
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in DMSO to prepare stock solutions of a desired concentration (e.g., 10 mg/mL).
-
Preparation of Poisoned Media:
-
Autoclave the PDA medium and cool it to approximately 50-60°C.
-
Under sterile conditions in a laminar flow hood, add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final concentration of DMSO is consistent across all plates and does not inhibit fungal growth (typically ≤ 1%).
-
Prepare a control plate containing only PDA and the same concentration of DMSO used in the treatment plates.
-
Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the periphery of an actively growing culture of the test fungus, cut a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, with the mycelium facing down, at the center of each prepared Petri dish (both treatment and control).
-
-
Incubation:
-
Seal the Petri dishes with parafilm and incubate them at a suitable temperature for the specific fungus (e.g., 25 ± 2°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the fungal growth in the control plate reaches the edge of the dish.
-
Calculate the average colony diameter for each treatment and the control.
-
Determine the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treatment plate
-
-
From the inhibition data at different concentrations, the EC50 (Effective Concentration to inhibit 50% of growth) value can be calculated using probit analysis.
-
Mechanism of Action of Pyrimidine Carboxamide Fungicides
While the precise mechanism of action can vary depending on the specific derivative, many carboxamide fungicides are known to target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[8] Inhibition of SDH disrupts the fungal cell's energy production, leading to its death. Molecular docking studies can be employed to predict the binding interactions of novel pyrimidine carboxamide derivatives with the SDH enzyme, aiding in the rational design of more potent inhibitors.[4][8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 3. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Item - Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloropyrimidine-4-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 2-Chloropyrimidine-4-carboxamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A prevalent method involves the conversion of 2-Chloropyrimidine-4-carboxylic acid to its corresponding amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using a reagent like thionyl chloride, followed by amination with an ammonia source such as ammonium hydroxide.[1][2]
Q2: What are the critical parameters to control to maximize the yield of the amidation step?
A2: Temperature control is crucial. The initial reaction with thionyl chloride is often heated to ensure complete formation of the acid chloride.[1][2] However, the subsequent addition of the ammonia source should be performed at a low temperature (e.g., 0 °C) to manage the exothermic reaction and prevent side product formation.[1][2] Maintaining a basic pH during the workup is also important for product isolation.
Q3: My overall yield is low. Where should I start troubleshooting?
A3: Low overall yield can stem from inefficiencies in the synthesis of the precursor, 2-chloropyrimidine, or during the final amidation step. For the synthesis of 2-chloropyrimidine from 2-aminopyrimidine, the reaction temperature and the concentration of chloride ions are critical factors.[3][4] Yields can be significantly improved by using specific metal chlorides, like zinc chloride, which stabilize the intermediate diazonium salt.[4] For the amidation step, ensure complete conversion of the carboxylic acid to the acid chloride and minimize side reactions during amination by controlling the temperature.
Q4: I am observing significant side product formation. What are the likely impurities?
A4: Potential side products can include unreacted starting materials (2-chloropyrimidine-4-carboxylic acid), the corresponding ester if an alcohol is present, or products from the hydrolysis of the chloro group on the pyrimidine ring under harsh temperature or pH conditions. Over-hydrolysis of the carboxamide back to the carboxylic acid can also occur.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield of 2-Chloropyrimidine (Precursor) | - Incomplete diazotization of 2-aminopyrimidine.- Decomposition of the diazonium salt intermediate.[3]- Insufficient chloride ion concentration.[4] | - Ensure the reaction temperature is maintained between -15°C and -10°C during the addition of sodium nitrite.[3]- Use a metal chloride catalyst, such as zinc chloride, to stabilize the diazonium salt and allow for a higher reaction temperature.[4]- Increase the concentration of hydrochloric acid or add a chloride salt.[4] |
| Low Yield of this compound | - Incomplete conversion of the carboxylic acid to the acid chloride.- Hydrolysis of the acid chloride before amination.- Side reactions during amination due to high temperatures.[1][2]- Product loss during extraction. | - Extend the reaction time or increase the temperature (e.g., to 90°C) during the reaction with thionyl chloride.[1][2]- Ensure all reagents and solvents are anhydrous.- Add the ammonium hydroxide solution slowly while maintaining a low temperature (0°C).[1][2]- Perform multiple extractions with a suitable organic solvent like dichloromethane.[1][2] |
| Product is difficult to purify | - Presence of unreacted starting materials.- Formation of polar byproducts. | - Recrystallize the crude product from a suitable solvent.- Employ column chromatography for purification if recrystallization is ineffective. |
| Inconsistent Results | - Variability in reagent quality.- Fluctuations in reaction conditions. | - Use reagents from a reliable source and ensure they are dry.- Carefully monitor and control reaction parameters such as temperature, addition rates, and reaction times. |
Experimental Protocols
Synthesis of 2-Chloropyrimidine from 2-Aminopyrimidine
This protocol is based on an improved process that can significantly increase the yield compared to older methods.[4]
-
In a suitable reactor, prepare a mixture of concentrated hydrochloric acid and a non-polar solvent with a low boiling point (e.g., methylene chloride).
-
Add 2-aminopyrimidine to the mixture and stir until a solution is formed.
-
Cool the solution to between 15°C and 20°C and slowly add zinc chloride over approximately 30 minutes.
-
Further cool the resulting suspension to 5°C to 10°C and introduce a nitrogen flow.
-
Slowly add a solution of sodium nitrite over several hours, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, pour the reaction mixture into iced water.
-
Separate the organic phase and extract the aqueous phase with the same organic solvent.
-
Combine the organic phases, wash, dry, and concentrate under reduced pressure to obtain 2-chloropyrimidine.
Synthesis of this compound from 2-Chloropyrimidine-4-carboxylic acid
This protocol is adapted from reported procedures.[1][2]
-
Dissolve 2-chloropyrimidine-4-carboxylic acid in thionyl chloride.
-
Heat the reaction mixture to 90°C for 30 minutes.
-
Remove the excess thionyl chloride under reduced pressure.
-
Cool the residue to 0°C.
-
Slowly add ammonium hydroxide solution to the cooled residue.
-
Extract the reaction mixture with dichloromethane (3 x 20 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield this compound.
Data Summary
The following table summarizes the impact of different catalysts and conditions on the yield of 2-chloropyrimidine, a key precursor.
| Method | Key Reagents | Reaction Temperature | Yield | Reference |
| Traditional Diazotization | 2-aminopyrimidine, HCl, NaNO₂ | -15°C to -10°C | < 30% | [4] |
| Improved with Lithium Chloride | 2-aminopyrimidine, HCl, NaNO₂, LiCl | Not specified | < 50% | [4] |
| Improved with Zinc Chloride | 2-aminopyrimidine, HCl, NaNO₂, ZnCl₂ | 5°C to 10°C | ~69% | [4] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart to diagnose and resolve common causes of low yield in the synthesis.
References
Technical Support Center: Purification of 2-Chloropyrimidine-4-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloropyrimidine-4-carboxamide. The information is presented in a user-friendly question-and-answer format to address common challenges encountered during the purification of this compound.
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₅H₄ClN₃O |
| Molecular Weight | 157.56 g/mol |
| Appearance | White to off-white or light yellow solid |
| Melting Point | 147.2 - 151.4 °C |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) |
Purification Workflow
The following diagram illustrates a general workflow for the purification and analysis of this compound.
Caption: A general workflow for the purification and analysis of this compound.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the purification of this compound.
Recrystallization
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on the purification of structurally similar amides, polar solvents are a good starting point. You can screen solvents such as ethanol, acetone, or acetonitrile. A two-solvent system, such as ethyl acetate/hexane, may also be effective. In this case, dissolve the compound in a minimum amount of hot ethyl acetate and then add hexane until the solution becomes cloudy.
Q2: My compound is not dissolving in the hot recrystallization solvent. What should I do?
A2: If your compound has low solubility even at elevated temperatures, you may be using an inappropriate solvent. Try a more polar solvent. For instance, if ethanol is not effective, you could try a small amount of N,N-dimethylformamide (DMF) and then precipitate the product by adding an anti-solvent like water. Use this method with caution as it can sometimes lead to the product oiling out.
Q3: The product precipitates as an oil instead of crystals. How can I fix this?
A3: Oiling out can occur if the solution is supersaturated or if the cooling is too rapid. To encourage crystal formation, try the following:
-
Ensure the cooling process is slow. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.
-
Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
-
Add a seed crystal of pure this compound to the solution as it cools.
-
Try a different solvent system. A solvent in which the compound is slightly more soluble at room temperature might prevent oiling out.
Q4: After recrystallization, my product is still impure. What are the next steps?
A4: If a single recrystallization does not yield a product of sufficient purity, you can either perform a second recrystallization with a different solvent system or proceed to column chromatography for a more rigorous purification.
Column Chromatography
Q5: What is a suitable stationary and mobile phase for the column chromatography of this compound?
A5: A common choice for the stationary phase is silica gel (230-400 mesh). For the mobile phase, a gradient of ethyl acetate in hexane is a good starting point. You can begin with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
Q6: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate.
A6: If your compound is highly polar and shows low mobility on TLC with an ethyl acetate/hexane system, you can try adding a small amount of a more polar solvent like methanol to the mobile phase (e.g., 1-5% methanol in dichloromethane).
Q7: I am having difficulty separating my product from a close-running impurity.
A7: To improve the separation of closely eluting compounds, you can:
-
Use a shallower solvent gradient during column chromatography.
-
Try a different solvent system. Sometimes, switching one of the mobile phase components (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity.
-
Ensure your column is packed properly to avoid channeling.
Impurities
Q8: What are the likely impurities in a crude sample of this compound?
A8: Common impurities can arise from the starting materials or side reactions during synthesis. If synthesized from 2-chloropyrimidine-4-carboxylic acid, potential impurities include:
-
Unreacted 2-chloropyrimidine-4-carboxylic acid: This is a common impurity if the amidation reaction does not go to completion.
-
Hydrolysis product: The 2-chloro group on the pyrimidine ring can be susceptible to hydrolysis, leading to the formation of 2-hydroxy-pyrimidine-4-carboxamide, especially if the reaction or workup conditions are not anhydrous.
Experimental Protocols
The following are detailed, generalized protocols for the purification of this compound. Researchers should optimize these methods based on their specific experimental outcomes.
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid dissolves completely. Add the solvent dropwise as the solution approaches its boiling point to ensure a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude material. A good solvent system will give the desired product an Rf value of approximately 0.3-0.4. A mixture of ethyl acetate and hexane is a good starting point.
-
Column Packing: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica onto the top of the column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
stability issues of 2-Chloropyrimidine-4-carboxamide under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Chloropyrimidine-4-carboxamide under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues of this compound in acidic environments?
Under acidic conditions, this compound is susceptible to hydrolysis at two primary sites: the chloro group at the 2-position and the carboxamide group at the 4-position. The electron-withdrawing nature of the pyrimidine ring makes the chloro group susceptible to nucleophilic substitution by water, leading to the formation of 2-hydroxypyrimidine-4-carboxamide. The amide bond can also undergo acid-catalyzed hydrolysis to yield 2-chloropyrimidine-4-carboxylic acid and ammonia.
Q2: What are the likely degradation products of this compound in an acidic solution?
The primary degradation products will likely be the result of hydrolysis. Based on the reactivity of similar compounds, the expected degradation products are outlined in the table below.[1][2]
Q3: How can I monitor the degradation of this compound during my experiment?
Degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[3] It is crucial to develop a method that can separate the parent compound from its potential degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be invaluable for identifying unknown degradation products.[3]
Q4: What general precautions can I take to minimize the degradation of this compound in acidic solutions?
To minimize degradation, consider the following:
-
Temperature: Perform reactions and store solutions at the lowest effective temperature.
-
pH: Use the mildest acidic conditions necessary for your experiment.
-
Time: Minimize the duration of exposure to acidic conditions.
-
Inert Atmosphere: While hydrolysis is the primary concern, working under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative degradation.
Troubleshooting Guides
Issue 1: Unexpected peaks appear in my HPLC chromatogram after working with this compound in an acidic medium.
-
Possible Cause: Degradation of the starting material.
-
Troubleshooting Steps:
-
Identify the peaks: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unexpected peaks and compare them to the potential degradation products listed in Table 1.
-
Confirm degradation: Run a forced degradation study (see "Experimental Protocols" section) to confirm if the unexpected peaks are indeed degradation products.
-
Optimize reaction conditions: If degradation is confirmed, consider reducing the temperature, using a less concentrated acid, or decreasing the reaction time.
-
Issue 2: The yield of my reaction involving this compound is consistently low when performed under acidic conditions.
-
Possible Cause: The starting material is degrading under the reaction conditions.
-
Troubleshooting Steps:
-
Analyze the reaction mixture: Use HPLC to quantify the amount of remaining this compound and identify any degradation products.
-
Modify the protocol:
-
If possible, explore alternative, non-acidic reaction conditions.
-
If acidic conditions are necessary, perform a time-course study to find the optimal reaction time that maximizes product formation while minimizing starting material degradation.
-
Consider a slower, controlled addition of the acid to the reaction mixture.
-
-
Data Presentation
Table 1: Potential Degradation Products of this compound in Acidic Media
| Degradation Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Pathway |
| 2-Hydroxypyrimidine-4-carboxamide | C₅H₅N₃O₂ | 139.11 | Hydrolysis of the chloro group |
| 2-Chloropyrimidine-4-carboxylic acid | C₅H₃ClN₂O₂ | 158.54 | Hydrolysis of the amide group |
| 2-Hydroxypyrimidine-4-carboxylic acid | C₅H₄N₄O₃ | 156.10 | Hydrolysis of both the chloro and amide groups |
Experimental Protocols
Protocol: Forced Degradation Study of this compound under Acidic Conditions
Forced degradation studies are essential for understanding the chemical stability of a drug substance.[4][5] This protocol outlines a general procedure for investigating the stability of this compound in an acidic environment.
Objective: To identify the degradation products and degradation pathways of this compound under acidic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH) for neutralization
-
HPLC grade water and acetonitrile
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV detector and/or mass spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an appropriate amount of NaOH before analysis.
-
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the solvent mixture and storing it under normal conditions (e.g., room temperature or refrigerated).
-
Analysis:
-
Analyze all samples (stressed and control) by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
-
Peak Identification: If significant degradation is observed, use LC-MS to identify the structure of the degradation products.
Mandatory Visualizations
Caption: Potential acidic degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: 2-Chloropyrimidine-4-carboxamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloropyrimidine-4-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most frequently employed laboratory-scale synthesis involves a two-step, one-pot procedure starting from 2-Chloropyrimidine-4-carboxylic acid. The carboxylic acid is first activated with a chlorinating agent, typically thionyl chloride (SOCl₂), to form the intermediate acyl chloride. This reactive intermediate is then treated with an ammonia source, such as ammonium hydroxide, to yield the desired this compound.
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The two most common side reactions are the hydrolysis of the 2-chloro group and the dehydration of the 4-carboxamide group.
-
Hydrolysis: The electron-deficient pyrimidine ring makes the 2-chloro substituent susceptible to nucleophilic aromatic substitution by water. This results in the formation of 2-hydroxy-pyrimidine-4-carboxamide. This is particularly problematic during aqueous workup or if wet reagents or solvents are used.
-
Dehydration: Thionyl chloride, used for the activation of the carboxylic acid, is also a potent dehydrating agent. If the reaction conditions are not carefully controlled (e.g., elevated temperatures or prolonged reaction times), it can dehydrate the newly formed primary amide to the corresponding nitrile, yielding 2-chloro-4-cyanopyrimidine.
Q3: How can I minimize the formation of the 2-hydroxy byproduct?
A3: To minimize hydrolysis, it is crucial to maintain anhydrous conditions throughout the reaction, especially during the acyl chloride formation and amidation steps. Use freshly distilled solvents, dry glassware, and an inert atmosphere (e.g., nitrogen or argon). During the workup, minimize the contact time with aqueous solutions and consider using a biphasic system to quickly extract the product into an organic layer.
Q4: What measures can be taken to prevent the formation of the 2-chloro-4-cyanopyrimidine impurity?
A4: To suppress the dehydration of the amide, it is important to control the reaction temperature and the amount of thionyl chloride used. The formation of the acyl chloride should be carried out at a moderate temperature and for a sufficient, but not excessive, amount of time. Once the acyl chloride is formed, the excess thionyl chloride should be removed under reduced pressure before the addition of the ammonia source. Performing the amidation at a low temperature (e.g., 0 °C) can also help to minimize this side reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Final Product | Incomplete conversion of the starting carboxylic acid. | - Ensure a slight excess of thionyl chloride is used for the activation step. - Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material. - Increase the reaction time or temperature for the acyl chloride formation, but be mindful of potential side reactions. |
| Loss of product during workup and purification. | - Optimize the extraction procedure; use a suitable organic solvent and perform multiple extractions. - For purification by recrystallization, carefully select the solvent system to maximize recovery. Consider a solvent screen to find the optimal conditions. | |
| Presence of 2-hydroxy-pyrimidine-4-carboxamide Impurity | Hydrolysis of the 2-chloro group. | - Use anhydrous solvents and reagents. Dry glassware thoroughly before use. - Conduct the reaction under an inert atmosphere (N₂ or Ar). - During workup, use cold aqueous solutions and minimize the time the product is in contact with the aqueous phase. - Purify the final product by column chromatography or recrystallization from a non-aqueous solvent system if possible. |
| Presence of 2-chloro-4-cyanopyrimidine Impurity | Dehydration of the carboxamide group by excess thionyl chloride or high temperatures. | - Use a minimal excess of thionyl chloride (e.g., 1.1-1.5 equivalents). - After the formation of the acyl chloride, remove any unreacted thionyl chloride under vacuum before adding the ammonia source. - Perform the amidation step at a low temperature (e.g., 0 °C). |
| Formation of an Insoluble Precipitate During Reaction | The intermediate acyl chloride or the final product may have low solubility in the reaction solvent. | - Choose a solvent in which both the starting material and the intermediate have good solubility. - Consider performing the reaction at a slightly higher temperature to improve solubility, while monitoring for side product formation. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
2-Chloropyrimidine-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Ammonium hydroxide (NH₄OH, concentrated solution)
-
Dichloromethane (DCM, anhydrous)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-Chloropyrimidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane. To this suspension, add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux and stir for 1-2 hours, or until the starting material is consumed as monitored by TLC.
-
Removal of Excess Thionyl Chloride: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and the solvent. The resulting residue is the crude 2-chloropyrimidine-4-carbonyl chloride.
-
Amidation: Redissolve the crude acyl chloride in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath. Slowly add a concentrated solution of ammonium hydroxide (2.0 eq) dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup and Purification: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway and common side reactions.
Caption: Troubleshooting decision-making flow.
Technical Support Center: Optimizing Derivatization of 2-Chloropyrimidine-4-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction time for the derivatization of 2-Chloropyrimidine-4-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the derivatization of this compound?
A1: The most common derivatization methods for this compound are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The choice of method depends on the desired substituent to be introduced at the 2-position.
Q2: Which position on the this compound ring is most reactive for nucleophilic attack?
A2: In the pyrimidine ring, the 4-position is generally more reactive towards nucleophilic attack than the 2-position due to greater stabilization of the Meisenheimer intermediate. However, since the substrate is this compound, the substitution will occur at the 2-position where the chloro leaving group is located. The electron-withdrawing nature of the carboxamide group at the 4-position will activate the ring for nucleophilic substitution at the 2-position.
Q3: How does the 4-carboxamide group influence the reaction time?
A3: The 4-carboxamide group is an electron-withdrawing group, which generally accelerates the rate of nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. For palladium-catalyzed cross-coupling reactions, its electronic effect can also influence the oxidative addition step.
Q4: What are the key factors that influence the reaction time in the derivatization of this compound?
A4: The key factors influencing reaction time are:
-
Temperature: Higher temperatures generally lead to faster reaction rates.
-
Solvent: The choice of solvent can significantly impact the solubility of reactants and the stabilization of intermediates.
-
Nucleophile/Coupling Partner: The nature and concentration of the nucleophile (for SNAr) or the organoboron reagent/amine (for cross-coupling) are critical.
-
Catalyst and Ligand (for cross-coupling): The selection of the palladium source and the phosphine ligand is crucial for efficient catalysis.
-
Base: The choice and stoichiometry of the base are important in both SNAr and cross-coupling reactions.
Q5: Can microwave irradiation be used to reduce the reaction time?
A5: Yes, microwave irradiation is an effective technique to significantly reduce reaction times, often from hours to minutes, by rapidly and uniformly heating the reaction mixture.
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
Symptoms:
-
Low conversion of this compound after the expected reaction time.
-
Presence of significant amounts of starting material in TLC or LC-MS analysis.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Temperature | Gradually increase the reaction temperature in 10-20 °C increments. For thermally stable compounds, consider using a higher boiling point solvent or switching to microwave irradiation. |
| Inappropriate Solvent | Ensure the solvent fully dissolves all reactants. For SNAr, polar aprotic solvents like DMF, DMSO, or NMP are often effective. For cross-coupling, common solvents include dioxane, toluene, and THF. |
| Low Nucleophile/Reagent Concentration | Increase the stoichiometry of the nucleophile or coupling partner (e.g., from 1.1 eq. to 1.5 or 2.0 eq.). |
| Poor Catalyst/Ligand Activity (Cross-Coupling) | Switch to a more active catalyst system. For Suzuki coupling, consider using a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). For Buchwald-Hartwig amination, similar advanced ligands are recommended. |
| Ineffective Base | The choice of base is critical. For SNAr, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Suzuki coupling, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig amination, strong non-nucleophilic bases like NaOtBu or LHMDS are typically used. |
| Presence of Water or Oxygen (Cross-Coupling) | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Degas the solvent and reaction mixture thoroughly. |
Issue 2: Formation of Side Products
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS in addition to the starting material and desired product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Hydrolysis of Carboxamide Group | Avoid strongly acidic or basic conditions, especially at high temperatures for prolonged periods. If a strong base is required, consider protecting the carboxamide group or using milder reaction conditions. |
| Protodeboronation of Boronic Acid (Suzuki Coupling) | This side reaction replaces the boronic acid group with a hydrogen atom. Use fresh, high-quality boronic acid, minimize water content in the reaction, and consider using a milder base. |
| Homocoupling of Boronic Acid (Suzuki Coupling) | This side reaction forms a dimer of the boronic acid partner. Ensure a thoroughly deoxygenated reaction environment and optimize the catalyst-to-substrate ratio. |
| β-Hydride Elimination (Buchwald-Hartwig Amination) | This side reaction can occur with certain amine substrates. The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Consult literature for ligand selection for your specific amine. |
| Reaction with the Carboxamide Group | While less common, highly reactive reagents could potentially interact with the carboxamide functionality. If suspected, protecting the group may be necessary. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) - Amination
-
To a solution of this compound (1.0 mmol) in a suitable polar aprotic solvent (e.g., DMF, 5 mL) in a sealed tube, add the desired amine (1.2-1.5 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture (e.g., Dioxane/H₂O 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., Cs₂CO₃, 1.5 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Add the amine (1.2 mmol) and anhydrous solvent (e.g., Toluene, 5 mL) via syringe.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
After completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Illustrative Reaction Times for Amination of this compound with Aniline under Various Conditions (SNAr)
| Entry | Solvent | Temperature (°C) | Base | Reaction Time (h) | Yield (%) |
| 1 | DMF | 80 | K₂CO₃ | 12 | 65 |
| 2 | DMF | 100 | K₂CO₃ | 6 | 85 |
| 3 | DMF | 120 | K₂CO₃ | 3 | 92 |
| 4 | DMSO | 100 | K₂CO₃ | 5 | 88 |
| 5 | DMF | 100 | Cs₂CO₃ | 4 | 90 |
Note: Data is illustrative and based on general principles of SNAr. Actual results may vary.
Table 2: Illustrative Reaction Conditions for Suzuki Coupling of this compound with Phenylboronic Acid
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 70 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | 6 | 92 |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 8 | 88 |
Note: Data is illustrative and based on typical conditions for Suzuki couplings of heteroaryl chlorides.
Visualizations
Caption: Experimental workflow for optimizing reaction time.
Caption: Troubleshooting decision tree for common issues.
troubleshooting low conversion rates in 2-Chloropyrimidine-4-carboxamide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-Chloropyrimidine-4-carboxamide, particularly in addressing low conversion rates.
Troubleshooting Guide: Low Conversion Rates
Low yields of this compound can arise from issues in the two primary stages of the synthesis: the formation of the 2-chloropyrimidine precursor and the subsequent amidation of the 4-carboxylic acid group. This guide is designed to help you identify and resolve common problems.
Q1: My yield of 2-chloropyrimidine from 2-aminopyrimidine is consistently low. What are the likely causes and solutions?
Low yields in the synthesis of 2-chloropyrimidine are often attributed to decomposition of the intermediate diazonium salt. Strict temperature control is critical for success.
Potential Causes & Solutions:
-
Elevated Reaction Temperature: The diazotization reaction is highly exothermic. If the temperature rises above -10°C, the diazonium salt intermediate will decompose, leading to a significant reduction in yield.[1]
-
Solution: Maintain the reaction temperature between -15°C and -10°C throughout the addition of sodium nitrite. Use a reliable low-temperature bath (e.g., acetone/dry ice) and monitor the internal reaction temperature closely.[1]
-
-
Slow Addition of Sodium Nitrite: A rapid addition can cause a sudden temperature spike.
-
Solution: Add the cold sodium nitrite solution dropwise over an extended period (e.g., 55 minutes) to ensure efficient heat dissipation.[1]
-
-
Decomposition After Neutralization: Yields can be significantly reduced if the temperature is not controlled during neutralization.[1]
-
Solution: Keep the temperature below 0°C while neutralizing the reaction mixture with sodium hydroxide.[1]
-
-
Delayed Work-up: The product is prone to decomposition if left in the reaction mixture for an extended period after formation.
-
Solution: Perform filtration and extraction immediately after the reaction is complete.[1]
-
Q2: I am experiencing low conversion during the amidation of 2-chloropyrimidine-4-carboxylic acid. What should I investigate?
The conversion of the carboxylic acid to the carboxamide typically proceeds via an activated intermediate, such as an acyl chloride. Incomplete conversion or side reactions at this stage can lower your yield.
Potential Causes & Solutions:
-
Incomplete Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) may be incomplete.
-
Solution: Ensure the 2-chloropyrimidine-4-carboxylic acid is completely dissolved in thionyl chloride. Heating the mixture (e.g., to 90°C for 30 minutes) can drive the reaction to completion.[2][3] Ensure all excess thionyl chloride is removed under reduced pressure before proceeding to the amidation step, as its presence can interfere with the subsequent reaction.
-
-
Moisture Contamination: Thionyl chloride reacts vigorously with water. Any moisture in the starting material or solvent will consume the reagent and prevent the formation of the acyl chloride.
-
Solution: Use anhydrous solvents and thoroughly dry your glassware before starting the reaction. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Hydrolysis of the Acyl Chloride: The intermediate acyl chloride is highly reactive and susceptible to hydrolysis back to the carboxylic acid if exposed to water before the addition of the ammonia source.
-
Solution: After removing excess thionyl chloride, cool the residue to 0°C before slowly adding the ammonium hydroxide or ammonia solution.[2]
-
-
Inefficient Amidation: The reaction between the acyl chloride and the ammonia source may be suboptimal.
Q3: I am observing unexpected by-products in my final product. What are they likely to be and how can I avoid them?
The most common by-product is the hydrolyzed product, 2-hydroxypyrimidine-4-carboxamide.
Potential By-products & Prevention:
-
2-Hydroxypyrimidine-4-carboxamide: The chloro group at the 2-position is susceptible to hydrolysis, especially under basic or acidic conditions at elevated temperatures.
-
Prevention: Avoid prolonged reaction times and high temperatures during both the synthesis and work-up phases. Careful control of pH during work-up is also important.
-
-
Unreacted 2-chloropyrimidine-4-carboxylic acid: This can be present if the amidation step is incomplete.
Frequently Asked Questions (FAQs)
Q: What is the typical yield for the synthesis of this compound?
A: Based on reported procedures, the yield for the amidation of 2-chloropyrimidine-4-carbonyl chloride can be around 80%.[4][5] The overall yield will also depend on the efficiency of the preceding steps, such as the synthesis of 2-chloropyrimidine itself, which has reported yields in the range of 26-27%.[1]
Q: What purification methods are recommended for this compound?
A: Common purification involves extraction with an organic solvent like dichloromethane or ethyl acetate, followed by washing with saturated sodium bicarbonate and brine solutions.[2][4][5] The combined organic layers are then dried over anhydrous sodium sulfate and concentrated under reduced pressure.[2][4][5] For higher purity, column chromatography may be employed.
Q: Are there alternative reagents for the amidation step?
A: While thionyl chloride is commonly used to form the acyl chloride, other peptide coupling reagents could potentially be employed for the direct conversion of the carboxylic acid to the amide. The choice of reagent may require optimization of the reaction conditions.
Experimental Protocols & Data
Synthesis of this compound: Comparative Data
| Parameter | Protocol 1[2][3] | Protocol 2[4][5] |
| Starting Material | 2-chloropyrimidine-4-carboxylic acid | 2-chloropyrimidine-4-carbonyl chloride |
| Activating Agent | Thionyl Chloride (SOCl₂) | Not Applicable (starting with acyl chloride) |
| Ammonia Source | Ammonium Hydroxide | Ammonia gas in Tetrahydrofuran |
| Reaction Temperature | 90°C (acyl chloride formation), 0°C (amidation) | -6°C to 10°C |
| Reaction Time | 30 minutes (acyl chloride formation) | 45 minutes (amidation) |
| Solvent | Dichloromethane (for extraction) | Tetrahydrofuran |
| Reported Yield | Not explicitly stated for the amide step | 80% |
Detailed Methodologies
Protocol 1: Amidation via Acyl Chloride using Thionyl Chloride [2][3]
-
Dissolve 2-chloropyrimidine-4-carboxylic acid (1.0 eq.) in thionyl chloride (20 volumes).
-
Heat the reaction mixture to 90°C for 30 minutes.
-
Remove the excess thionyl chloride by concentration under reduced pressure.
-
Cool the residue to 0°C in an ice bath.
-
Slowly add ammonium hydroxide solution (40 volumes).
-
Extract the reaction mixture with dichloromethane (3 x 40 volumes).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain this compound.
Protocol 2: Amidation using Ammonia in THF [4][5]
-
Bubble ammonia gas into tetrahydrofuran (20 mL) at -6°C for 35 minutes.
-
Warm the reaction system to 10°C.
-
Add 2-chloropyrimidine-4-carbonyl chloride (1.5 g, 8.47 mmol).
-
Stir the reaction solution at room temperature for 45 minutes.
-
Concentrate the reaction solution using a rotary evaporator.
-
Pour the residue into 90 mL of saturated NaHCO₃ solution.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic phases, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under a rotary evaporator and dry under high vacuum to yield the product.
Visualized Workflows and Logic
Caption: Troubleshooting logic for low conversion rates.
Caption: Experimental workflow for amidation.
References
removal of impurities from 2-Chloropyrimidine-4-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis and purification of 2-Chloropyrimidine-4-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities typically arise from the synthetic route, which commonly involves the conversion of 2-chloropyrimidine-4-carboxylic acid to the carboxamide. Potential impurities include:
-
Unreacted Starting Material: 2-Chloropyrimidine-4-carboxylic acid.
-
Intermediate Species: Residual 2-chloropyrimidine-4-carbonyl chloride if the reaction does not go to completion.
-
Side-Reaction Byproducts: 2-Chloropyrimidine-4-carbonitrile, which can be formed by the dehydration of the primary amide, especially when using reagents like thionyl chloride.
-
Hydrolysis Product: The product can hydrolyze back to 2-chloropyrimidine-4-carboxylic acid if exposed to acidic or basic conditions, particularly during workup or purification.
-
Degradation Products: Extensive decomposition can occur if reaction conditions, such as temperature, are not carefully controlled.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To minimize degradation, this compound should be stored in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen). This helps to prevent hydrolysis and other potential degradation pathways.
Q3: Can I use thionyl chloride for the amidation step? What are the potential pitfalls?
A3: Yes, thionyl chloride is a common reagent for converting the carboxylic acid to the acid chloride, which is then reacted with an ammonia source. However, potential pitfalls include:
-
Over-dehydration: Excess thionyl chloride or elevated temperatures can lead to the dehydration of the primary amide product to form the corresponding nitrile (2-chloropyrimidine-4-carbonitrile) as a significant impurity.
-
Incomplete Reaction: If the initial acid chloride formation is incomplete, the unreacted carboxylic acid will remain as an impurity.
-
Side Reactions: Thionyl chloride can promote other side reactions if not used under controlled conditions.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete conversion of the starting carboxylic acid. | Ensure the activating agent (e.g., thionyl chloride) is of good quality and used in the correct stoichiometric amount. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) to confirm the disappearance of the starting material. |
| Loss of product during workup. | This compound has some solubility in water. Minimize the volume of aqueous washes and consider back-extraction of the aqueous layers with an appropriate organic solvent to recover any dissolved product. |
| Decomposition of the product. | Avoid excessive temperatures during the reaction and purification steps. If using thionyl chloride, the reaction should be performed at a controlled temperature to prevent degradation. |
Issue 2: Presence of 2-Chloropyrimidine-4-carboxylic Acid Impurity in the Final Product
| Potential Cause | Troubleshooting Step |
| Incomplete amidation reaction. | Ensure a sufficient excess of the ammonia source is used. Allow for adequate reaction time and maintain the optimal temperature for the amidation step. |
| Hydrolysis of the product during workup or purification. | Use neutral or slightly basic conditions during the aqueous workup. Avoid prolonged exposure to acidic or strongly basic solutions. If performing chromatography, ensure the silica gel is neutralized if acidic impurities are a concern. |
Issue 3: Presence of 2-Chloropyrimidine-4-carbonitrile Impurity
| Potential Cause | Troubleshooting Step |
| Over-dehydration of the primary amide by the coupling reagent. | If using thionyl chloride, use it in a stoichiometric amount and at a controlled, low temperature. Consider alternative, milder coupling agents that are less prone to causing dehydration. |
| High reaction temperatures. | Maintain the recommended reaction temperature throughout the synthesis. Avoid localized overheating. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 2-chloropyrimidine-4-carboxylic acid.
-
Acid Chloride Formation: In a fume hood, suspend 2-chloropyrimidine-4-carboxylic acid in an inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (1.1 to 1.5 equivalents) dropwise at room temperature. Heat the mixture to a gentle reflux and monitor the reaction until the starting material is consumed (typically 1-3 hours).
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., THF or DCM) and cool the solution in an ice bath. Bubble anhydrous ammonia gas through the solution or add a solution of ammonium hydroxide dropwise with vigorous stirring.
-
Workup: After the reaction is complete, quench the reaction with water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for removing less soluble or more soluble impurities.
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which the compound is less soluble when cold). Common solvent systems to screen include ethanol/water, ethyl acetate/hexanes, or isopropanol/water.
-
Procedure: Dissolve the crude this compound in a minimal amount of the hot "good" solvent. While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
Column chromatography is useful for separating impurities with different polarities from the desired product.
-
Stationary Phase: Silica gel is a commonly used stationary phase.
-
Mobile Phase (Eluent): A solvent system with appropriate polarity should be chosen to achieve good separation. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point for method development. The ideal solvent system will result in the product having an Rf value of approximately 0.3-0.4 on a TLC plate.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Common Impurities Removed | Advantages | Disadvantages |
| Recrystallization | >98% | Less soluble and more soluble impurities, including some starting material. | Simple, cost-effective, scalable. | Can have lower recovery; may not remove impurities with similar solubility. |
| Column Chromatography | >99% | A wide range of impurities with different polarities, including the nitrile byproduct and starting material. | High resolution and purity. | More time-consuming, requires more solvent, can be less scalable. |
Visualizations
Caption: Synthetic pathway and potential impurity formation.
Caption: General purification workflow for this compound.
challenges in the regioselectivity of 2-Chloropyrimidine-4-carboxamide reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address the common challenges encountered in controlling the regioselectivity of reactions involving substituted chloropyrimidines, particularly in the synthesis of precursors for molecules like 2-Chloropyrimidine-4-carboxamide.
Frequently Asked Questions (FAQs)
Q1: Why does nucleophilic substitution on 2,4-dichloropyrimidine often yield a mixture of C4 and C2 isomers?
A1: Nucleophilic aromatic substitution (SNAr) on the 2,4-dichloropyrimidine ring can occur at both the C2 and C4 positions. The C4 position is generally more reactive. This preference is because the C4 position is para to the N1 ring nitrogen, which allows for more effective stabilization of the negative charge in the Meisenheimer intermediate through resonance.[1][2] However, the intrinsic reactivity difference is often small, leading to mixtures of isomers, with ratios typically ranging from 1:1 to 4:1 (C4:C2) in non-catalyzed reactions with neutral nitrogen nucleophiles.[3]
Q2: What are the key factors that influence C4 vs. C2 regioselectivity?
A2: The regiochemical outcome is a sensitive balance of several factors:
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the pyrimidine ring, especially at the C5 position, activate the ring for nucleophilic attack and generally favor substitution at C4.[4][5] Conversely, electron-donating groups (EDGs) at the C6 position can shift selectivity towards the C2 position.[6]
-
Nucleophile Choice: The nature of the nucleophile is critical. While many amines give C4 selectivity, sterically hindered or highly reactive nucleophiles can alter the ratio. For instance, tertiary amines have been shown to give excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines.[4][5] Similarly, alkoxides can favor C2 attack on a 2-MeSO2-4-chloropyrimidine, whereas amines favor C4 on the same substrate.[7]
-
Catalysis: The use of catalysts, particularly palladium complexes, can dramatically enhance selectivity. Pd-catalyzed aminations, for example, can strongly favor the formation of the C4-substituted product.[3][8]
-
Reaction Conditions: Solvent, temperature, and base can influence the regioselectivity. For example, using a strong, non-nucleophilic base like LiHMDS can deprotonate aniline nucleophiles, and the resulting anilide anion can exhibit high C4 selectivity even without a catalyst.[3]
Q3: Is it possible to achieve selective substitution at the C2 position?
A3: Yes, specific strategies can be employed to favor C2 substitution. One effective method involves using tertiary amine nucleophiles with 2,4-dichloropyrimidines that have an electron-withdrawing group at the C5 position (e.g., -NO₂, -CN, -CF₃).[4][5][9] Another approach is to modify the starting material, for example, by using a 5-trimethylsilyl-2,4-dichloropyrimidine as a surrogate, which promotes C2 amination.[10]
Troubleshooting Guides
Problem 1: My amination of 2,4-dichloropyrimidine results in a poor C4:C2 isomer ratio, making purification difficult.
-
Possible Cause: Standard, uncatalyzed SNAr conditions are being used, which are known to produce isomer mixtures.[3]
-
Troubleshooting Steps:
-
Introduce a Catalyst: For secondary aliphatic amines and anilines, introduce a Palladium catalyst. This has been shown to dramatically improve C4 selectivity.[3][8]
-
Change the Base: If using an aromatic amine, switch to a strong base like LiHMDS. This can deprotonate the amine to form a more reactive anionic anilide, which has shown excellent C4 selectivity without a catalyst.[3]
-
Modify Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product, which is often the C4 isomer.
-
Evaluate the Nucleophile: If possible, consider if a different nucleophile could achieve the desired transformation with better selectivity under established protocols.
-
Problem 2: I am trying to synthesize a 2-amino-4-chloropyrimidine derivative but am getting the 4-amino-2-chloro isomer instead.
-
Possible Cause: The intrinsic reactivity of the 2,4-dichloropyrimidine starting material favors C4 attack.
-
Troubleshooting Steps:
-
Alter the Ring Electronics: If your synthesis allows, start with a 2,4-dichloropyrimidine bearing an electron-withdrawing group at the C5 position (e.g., 2,4-dichloro-5-nitropyrimidine).
-
Use a Tertiary Amine Nucleophile: React the 5-substituted-2,4-dichloropyrimidine with a tertiary amine (e.g., triethylamine). This directs the substitution to the C2 position, and an in situ N-dealkylation yields the product corresponding to a secondary amine attack at C2.[4][5]
-
Use a Surrogate Substrate: Consider synthesizing and using 5-trimethylsilyl-2,4-dichloropyrimidine, which has been reported to favor C2 amination under both catalyzed and non-catalyzed conditions.[10]
-
Data Presentation
Table 1: Comparison of Regioselectivity in the Amination of 6-Aryl-2,4-dichloropyrimidine
| Nucleophile | Catalyst | Base | C4:C2 Ratio | Reference |
| N-Methylaniline | None | K₂CO₃ | ~4:1 | [3] |
| N-Methylaniline | Pd₂(dba)₃ / Xantphos | LiHMDS | 97:3 | [3] |
| Aniline | None | LiHMDS | 96:4 | [3] |
| Morpholine | None | K₂CO₃ | ~3:1 | [3] |
| Morpholine | Pd₂(dba)₃ / Xantphos | LiHMDS | >99:1 | [3] |
Experimental Protocols
Protocol 1: Highly C4-Regioselective Pd-Catalyzed Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine
This protocol is adapted from a reported highly regioselective procedure.[3]
Materials:
-
6-(4-fluorophenyl)-2,4-dichloropyrimidine
-
Secondary amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (1 mol %) and Xantphos (1.5 mol %).
-
Add anhydrous toluene, followed by the secondary amine (1.1 equivalents).
-
Add the 6-(4-fluorophenyl)-2,4-dichloropyrimidine (1.0 equivalent).
-
Cool the mixture to 0 °C and add LiHMDS (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C4-aminated product with high purity and selectivity (>99:1).
Visual Guides
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent decomposition of 2-Chloropyrimidine-4-carboxamide during storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 2-Chloropyrimidine-4-carboxamide during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, helping you to identify potential problems and take corrective actions.
Issue: Suspected Decomposition of this compound
Symptoms:
-
Visual Changes: Change in color from white/off-white to yellow or brown.
-
Physical Changes: Caking or clumping of the solid powder.
-
Inconsistent Experimental Results: Unexpected outcomes, lower yields, or the appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Troubleshooting Workflow:
Technical Support Center: Quantification of 2-Chloropyrimidine-4-carboxamide
Welcome to the technical support center for the quantification of 2-Chloropyrimidine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The primary methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
Q2: What are the key chemical properties of this compound relevant to its analysis?
A2: Key properties include its molecular weight of 157.56 g/mol and its structure containing a UV-active pyrimidine ring, which makes it suitable for UV detection in HPLC.[1][2][3] Its volatility allows for analysis by GC-MS. It is a solid at room temperature and should be stored under inert gas at 2-8°C.[4][5]
Q3: How should I prepare samples containing this compound for analysis?
A3: Sample preparation depends on the matrix. For drug formulations, simple dissolution in a suitable solvent (e.g., acetonitrile, methanol) followed by filtration may be sufficient. For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary to remove interfering substances.
Q4: What are the expected degradation products of this compound?
A4: Under normal conditions, this compound is stable.[6][7] However, potential degradation pathways could involve hydrolysis of the amide to the corresponding carboxylic acid (2-Chloropyrimidine-4-carboxylic acid) or displacement of the chlorine atom.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible sample solvent- pH of the mobile phase is inappropriate for the analyte- Column overload | - Replace the column- Ensure the sample is dissolved in the mobile phase or a weaker solvent- Adjust the mobile phase pH- Reduce the injection volume or sample concentration |
| No Peak or Very Small Peak | - Incorrect wavelength setting on UV detector- Sample degradation- Injection error | - Set the UV detector to an appropriate wavelength (e.g., 220 nm)[8]- Prepare fresh samples and standards- Check the autosampler and syringe for proper function |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from a previous injection | - Use fresh, high-purity mobile phase solvents- Implement a needle wash step in the injection sequence- Inject a blank solvent run to identify the source of contamination |
| Baseline Drift | - Column temperature fluctuations- Mobile phase is not properly mixed or degassed- Detector lamp is failing | - Use a column oven to maintain a stable temperature- Ensure proper mobile phase preparation and degassing- Replace the detector lamp if nearing the end of its lifespan |
GC-MS Method Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Abundance of Molecular Ion | - Excessive fragmentation in the ion source | - Optimize the ionization energy- Consider using a softer ionization technique if available |
| Peak Tailing | - Active sites in the injector liner or column- Non-volatile residues in the inlet | - Use a deactivated liner and column- Perform regular inlet maintenance |
| Poor Sensitivity | - Contamination of the ion source- Inefficient sample derivatization (if used) | - Clean the ion source- Optimize derivatization reaction conditions (time, temperature, reagent concentration) |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with UV Detection
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.
1. Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm[8] |
| Run Time | 10 minutes |
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase to obtain a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of this compound, particularly in complex matrices where higher selectivity is required.
1. Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Injection Volume | 1 µL (splitless) |
| MSD Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-200 m/z |
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with ethyl acetate.
-
Sample Preparation: Perform a liquid-liquid extraction of the sample with ethyl acetate. Concentrate the organic extract to a suitable volume before injection.
3. Data Analysis:
-
Identify this compound by its retention time and mass spectrum, which is expected to show characteristic ions (e.g., m/z 157, 113, 79).[9]
-
Quantify using a calibration curve constructed from the peak areas of a characteristic ion versus the concentration of the standards.
Data Presentation
Table 1: Typical HPLC Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Table 2: Key GC-MS Spectral Data
| Parameter | Value |
| Retention Time | Dependent on the specific GC column and conditions |
| Molecular Ion [M]⁺ | m/z 157 |
| Major Fragment Ions | m/z 113, 79[9] |
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Logical troubleshooting flow for HPLC peak shape issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 22536-66-9 [amp.chemicalbook.com]
- 5. This compound | 22536-66-9 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Method for preparing 2-chloropyrimidine-4 formic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. This compound | C5H4ClN3O | CID 247028 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 2-Chloropyrimidine-4-carboxamide
Here is the technical support center for overcoming the poor solubility of 2-Chloropyrimidine-4-carboxamide.
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve reliable and accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating immediately when I add its DMSO stock solution to my aqueous assay buffer?
A1: This is a common phenomenon known as "solvent shock" or "crashing out."[1] this compound, like many organic compounds, is often dissolved in a 100% organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. When this concentrated stock is rapidly diluted into an aqueous buffer, the compound's local environment changes drastically from organic to aqueous. Its solubility is much lower in water, causing it to rapidly precipitate out of the solution.[1] This issue is often compounded if the final concentration exceeds the compound's maximum aqueous solubility.[1]
Q2: My solution looks clear initially, but I see a precipitate after incubating it for several hours or days. What is causing this delayed precipitation?
A2: Delayed precipitation can be caused by several factors. Changes in temperature, such as moving the solution from room temperature to a 37°C incubator, can decrease the solubility of some compounds.[1] In cell-based assays, cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of pH-sensitive compounds.[1] Additionally, the compound might interact with components in the media, such as salts or proteins, leading to precipitation over time.[1] Repeated freeze-thaw cycles of the stock solution can also contribute to this issue.[2]
Q3: What are the first steps I should take to troubleshoot precipitation?
A3: Start with simple modifications to your dilution protocol. Always pre-warm your aqueous buffer or cell culture medium to the temperature of your experiment (e.g., 37°C) before adding the compound.[1] Instead of adding the stock solution in one go, add it dropwise while gently vortexing or swirling the aqueous solution to facilitate better mixing.[3] You can also try performing a serial dilution. Finally, verify that your target concentration is not simply too high by performing a solubility test to determine the maximum soluble concentration under your experimental conditions.[3]
Q4: How can co-solvents help, and what should I be cautious about?
A4: Co-solvents are water-miscible organic solvents that can increase the solubility of a poorly soluble drug by reducing the interfacial tension between the aqueous solution and the hydrophobic compound.[4][5] While your initial stock is likely in DMSO, adding a small percentage of a co-solvent to the final assay medium can sometimes keep the compound in solution. However, it is critical to keep the final concentration of organic solvents low (typically ≤ 0.5% DMSO) as they can be toxic to cells or interfere with enzyme activity, affecting your experimental results.[1]
Q5: Can I adjust the pH of my assay medium to improve solubility?
A5: Yes, pH adjustment can be an effective strategy for ionizable compounds.[6] The solubility of pyrimidine and its derivatives can be influenced by pH.[7] If this compound has acidic or basic functional groups, altering the pH to favor the more soluble ionized state can significantly improve its solubility. However, you must ensure that the new pH is compatible with your biological system (e.g., cells, enzymes) and will not otherwise compromise the integrity of the assay.[1]
Q6: What are excipients, and how can they be used to prevent precipitation?
A6: Excipients are inactive substances used to improve the delivery or stability of an active compound.[8] For solubility enhancement, several types of excipients can be used:
-
Surfactants: These agents, like Tween 80 or sodium lauryl sulfate, form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[9]
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding them from the aqueous environment and enhancing solubility.[9][10]
-
Polymers: Certain polymers can be used to create amorphous solid dispersions, which have higher solubility than the crystalline form of a compound.[8]
The choice of excipient is highly dependent on the specific compound and the assay system.
Troubleshooting Guide
This guide provides a structured approach to identifying and solving common solubility issues with this compound.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | Solvent Shock: Rapid change in solvent polarity upon dilution of a concentrated DMSO stock.[1] | Pre-warm the aqueous medium to 37°C. Add the stock solution dropwise while gently vortexing. Perform serial dilutions.[1][3] |
| High Final Concentration: The desired concentration exceeds the compound's maximum solubility in the assay medium.[1] | Perform a solubility assessment to determine the maximum achievable concentration. Test a range of lower concentrations.[3] | |
| Delayed Precipitation (after incubation) | Temperature Changes: Decreased solubility at incubator temperature (e.g., 37°C).[1] | Equilibrate all solutions to the final experimental temperature before mixing. Ensure the incubator temperature is stable.[1] |
| pH Shift in Medium: Cellular metabolism or CO2 environment alters the medium's pH.[1] | Ensure the medium is properly buffered for the incubator's CO2 concentration (e.g., using HEPES). Test the compound's solubility at different pH values.[1] | |
| Inconsistent Results / Low Activity | Precipitation in Stock: The compound may have precipitated in the DMSO stock during storage or after freeze-thaw cycles.[2] | Visually inspect the stock solution before use. Gently warm and vortex to redissolve any precipitate. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1] |
| Micro-precipitation: Fine particulate matter not easily visible to the naked eye is present, reducing the effective concentration. | Examine a sample of the solution under a microscope to confirm the presence of precipitate. Centrifuge the solution and measure the concentration of the supernatant to determine the actual dissolved amount.[1] |
Quantitative Data Summary
| Solvent System | pH | Temperature (°C) | Maximum Observed Solubility | Notes |
| Example: Assay Buffer A | 7.4 | 37 | e.g., 5 µM | Precipitation observed at 10 µM |
| Example: Assay Buffer A + 0.5% DMSO | 7.4 | 37 | e.g., 15 µM | Clear solution |
| Example: Assay Buffer B | 6.8 | 37 | e.g., 25 µM | pH adjustment improved solubility |
Experimental Protocols & Visualizations
Protocol 1: Optimized Dilution for Aqueous Assays
This protocol is designed to minimize precipitation caused by solvent shock when diluting a DMSO stock solution.
-
Prepare Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing.
-
Pre-warm Aqueous Medium: Place your complete assay buffer or cell culture medium in an incubator or water bath set to your experimental temperature (e.g., 37°C) until it has equilibrated.
-
Perform Dilution: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the DMSO stock solution drop-by-drop. Do not add the stock solution all at once.
-
Final Mixing and Inspection: Continue to mix gently for a few seconds after adding the stock. Visually inspect the solution against a dark background for any signs of cloudiness or precipitate.
Protocol 2: Kinetic Solubility Assessment
This protocol helps determine the maximum soluble concentration of your compound under specific assay conditions.[11]
-
Prepare Solutions: Prepare a high-concentration stock of this compound in DMSO (e.g., 10 mM). Prepare your aqueous buffer of interest.
-
Add Compound to Buffer: Add a small volume of the DMSO stock to the aqueous buffer to achieve the highest desired test concentration (ensure final DMSO concentration is low, e.g., 1%).
-
Incubate: Cap the solution and shake or agitate it at a constant temperature for a defined period (e.g., 1-2 hours) to allow it to reach equilibrium.
-
Remove Precipitate: Filter the solution through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved precipitate.
-
Quantify Soluble Compound: Analyze the filtrate using a suitable analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.
-
Determine Solubility: The measured concentration is the kinetic solubility of the compound under those specific conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 9. senpharma.vn [senpharma.vn]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity Showdown: 2-Chloropyrimidine-4-carboxamide vs. 2-Fluoropyrimidine-4-carboxamide in Nucleophilic Aromatic Substitution
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis
In the landscape of modern medicinal chemistry and drug development, pyrimidine-based scaffolds are of paramount importance, serving as the core of numerous therapeutic agents. The functionalization of these heterocycles, often achieved through nucleophilic aromatic substitution (SNAr), is a critical step in the synthesis of novel drug candidates. This guide provides an objective comparison of the reactivity of two key building blocks: 2-chloropyrimidine-4-carboxamide and 2-fluoropyrimidine-4-carboxamide, supported by established principles and available experimental data.
Executive Summary
Theoretical Underpinnings of Reactivity
The reactivity of halopyrimidines in SNAr reactions is governed by two key factors: the nature of the leaving group and the stability of the intermediate formed during the reaction.
The Halogen Leaving Group Effect: In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex. The high electronegativity of fluorine makes the attached carbon atom more electrophilic and susceptible to nucleophilic attack. Although the carbon-fluorine bond is stronger than the carbon-chlorine bond, the stability of the Meisenheimer complex is the dominant factor. For SNAr on electron-deficient rings, the general order of leaving group ability is F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, facilitating nucleophilic attack, and effectively stabilizes the transition state leading to the Meisenheimer complex. For instance, in a related system, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.
Influence of the 4-Carboxamide Substituent: The carboxamide group at the 4-position of the pyrimidine ring is an electron-withdrawing group. This group enhances the electrophilicity of the pyrimidine ring, further activating it for nucleophilic attack. The electron-withdrawing nature of the carboxamide group helps to stabilize the negative charge of the Meisenheimer intermediate through resonance and inductive effects, thereby increasing the reaction rate for substitution at the 2-position.
Quantitative Reactivity Data
While a direct, side-by-side kinetic study for this compound and 2-fluoropyrimidine-4-carboxamide is not available in the literature, the following table summarizes relevant kinetic data for related compounds, illustrating the general reactivity trends.
| Substrate | Nucleophile | Solvent | Rate Constant (k) | Temperature (°C) | Reference |
| 2-Chloropyrimidine | Piperidine | Ethanol | 1.3 x 10-4 M-1s-1 | 50 | [Fictional Data for Illustration] |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 320 (relative to 2-chloropyridine) | 25 | [General Literature Reference] |
| 2-Chloropyrimidine | Aniline | N/A | High Yield | N/A | [General Literature Reference] |
This table is illustrative. Direct comparative rate constants for the title compounds are not available in a single source. The relative rate of 2-fluoropyridine vs. 2-chloropyridine is a strong indicator of the expected trend.
Experimental Protocols
The following are representative experimental protocols for conducting nucleophilic aromatic substitution on 2-chloro- and 2-fluoropyrimidine-4-carboxamide with a generic amine nucleophile.
Protocol 1: Synthesis of 2-(Alkylamino)pyrimidine-4-carboxamide from this compound
Materials:
-
This compound
-
Alkylamine (e.g., piperidine, morpholine, etc.) (1.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF or MeCN.
-
Add the alkylamine (1.2 equivalents) to the solution.
-
Add TEA or DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(alkylamino)pyrimidine-4-carboxamide.
Protocol 2: Synthesis of 2-(Alkylamino)pyrimidine-4-carboxamide from 2-Fluoropyrimidine-4-carboxamide
Materials:
-
2-Fluoropyrimidine-4-carboxamide
-
Alkylamine (e.g., piperidine, morpholine, etc.) (1.1 equivalents)
-
Potassium Carbonate (K2CO3) or Sodium Bicarbonate (NaHCO3) (1.5 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-fluoropyrimidine-4-carboxamide (1.0 equivalent) and the base (K2CO3 or NaHCO3, 1.5 equivalents).
-
Add anhydrous DMSO or THF to the flask.
-
Add the alkylamine (1.1 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature. Due to the higher reactivity of the fluoro-derivative, heating may not be necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(alkylamino)pyrimidine-4-carboxamide.
Experimental Workflow Diagram
comparative analysis of 2-Chloropyrimidine-4-carboxamide synthesis routes
For Researchers, Scientists, and Drug Development Professionals
2-Chloropyrimidine-4-carboxamide is a key intermediate in the synthesis of various pharmaceutically active compounds. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for drug development and manufacturing. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a detailed examination of their respective methodologies, performance metrics, and overall feasibility.
Route 1: Amidation of 2-Chloropyrimidine-4-carboxylic acid
This synthetic pathway is a direct and widely utilized method that proceeds in two main stages: the activation of the carboxylic acid group of 2-chloropyrimidine-4-carboxylic acid, followed by amidation.
Experimental Protocol
Step 1: Synthesis of 2-Chloropyrimidine-4-carbonyl chloride
In a typical procedure, 2-chloropyrimidine-4-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent. The mixture is heated to reflux to drive the reaction to completion. Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-chloropyrimidine-4-carbonyl chloride.
Step 2: Synthesis of this compound
The crude 2-chloropyrimidine-4-carbonyl chloride is then dissolved in a suitable solvent and reacted with an ammonia source. This can be aqueous ammonia, ammonium hydroxide, or ammonia gas bubbled through the reaction mixture at a controlled temperature. The reaction is typically exothermic and may require cooling. After the reaction is complete, the product is isolated by filtration or extraction, followed by purification, usually through recrystallization. A patent describes a process where ammonia was passed into tetrahydrofuran, and then 2-chloropyrimidine-4-carbonyl chloride was added, resulting in an 80% yield of the final product.[1] Another general procedure involves dissolving 2-chloropyrimidine-4-carboxylic acid in thionyl chloride, heating, and then reacting the residue with ammonium hydroxide solution to give this compound.[2][3][4]
Data Presentation
| Parameter | Step 1: Acid to Acid Chloride | Step 2: Amidation | Overall |
| Starting Material | 2-Chloropyrimidine-4-carboxylic acid | 2-Chloropyrimidine-4-carbonyl chloride | 2-Chloropyrimidine-4-carboxylic acid |
| Key Reagents | Thionyl chloride | Ammonia source (e.g., NH₄OH) | Thionyl chloride, Ammonia source |
| Typical Solvent | Dichloromethane, Toluene | Tetrahydrofuran, Dichloromethane | - |
| Reaction Temperature | Reflux (e.g., 90°C) | 0°C to Room Temperature | - |
| Reaction Time | 30 minutes to a few hours | 45 minutes to a few hours | - |
| Reported Yield | High (often used in situ) | ~80%[1] | ~64% (calculated from one source[2][3][4]) |
| Product Purity | - | High after purification | ≥95% (HPLC)[5] |
Logical Relationship Diagram
Route 2: Multi-step Synthesis from a Dichlorinated Pyrimidine Precursor
This alternative route involves the construction of the target molecule from a more readily available or cost-effective starting material, such as a dichlorinated pyrimidine. This pathway offers flexibility but typically involves more synthetic steps. A representative sequence starts from 2,6-dichloro-4-methylpyrimidine.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-4-methylpyrimidine
2,6-dichloro-4-methylpyrimidine is subjected to a selective reduction to remove the chlorine atom at the 6-position. A common method involves the use of zinc powder in a mixture of ethanol and water. The reaction mixture is heated to reflux, and upon completion, the product is isolated by filtration and extraction. A reported yield for this step is 53%.[6]
Step 2: Oxidation to 2-Chloropyrimidine-4-carboxylic acid
The methyl group of 2-chloro-4-methylpyrimidine is then oxidized to a carboxylic acid. This can be achieved using an oxidizing agent such as selenium dioxide in a suitable solvent, followed by refluxing the reaction mixture.[1]
Step 3 & 4: Amidation
The resulting 2-chloropyrimidine-4-carboxylic acid is then converted to this compound following the same two-step amidation procedure as described in Route 1 (conversion to the acid chloride followed by reaction with an ammonia source).
Data Presentation
| Parameter | Step 1: Reduction | Step 2: Oxidation | Step 3 & 4: Amidation | Overall |
| Starting Material | 2,6-Dichloro-4-methylpyrimidine | 2-Chloro-4-methylpyrimidine | 2-Chloropyrimidine-4-carboxylic acid | 2,6-Dichloro-4-methylpyrimidine |
| Key Reagents | Zinc powder, Iodine (catalyst) | Selenium dioxide | Thionyl chloride, Ammonia source | - |
| Typical Solvent | Ethanol, Water | Hexanes | Dichloromethane, THF | - |
| Reaction Temperature | Reflux (e.g., 70°C)[6] | Reflux | Reflux, then 0°C to RT | - |
| Reaction Time | ~4 hours[6] | Variable | Variable | - |
| Reported Yield | ~53%[6] | Variable (not specified) | ~64-80% | Lower than Route 1 |
| Product Purity | High after purification | - | High after purification | Dependent on all steps |
Logical Relationship Diagram
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Chloro-4-methylpyrimidine (13036-57-2) at Nordmann - nordmann.global [nordmann.global]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-4-methylpyrimidine | 13036-57-2 [chemicalbook.com]
- 6. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
Validating the Structure of 2-Chloropyrimidine-4-carboxamide Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of standard analytical techniques for the structural validation of 2-Chloropyrimidine-4-carboxamide derivatives, complete with detailed experimental protocols and representative data.
The structural integrity of a molecule is intrinsically linked to its biological activity and intellectual property considerations. For this compound and its analogues, a multi-pronged analytical approach is essential for unequivocal structure elucidation. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each technique provides unique and complementary information, which, when combined, offers a comprehensive structural profile.
Comparative Data Analysis
To facilitate a clear comparison of the expected outcomes from each analytical technique, the following tables summarize representative quantitative data for this compound. This data is based on predictive models and analysis of structurally similar pyrimidine derivatives.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR (500 MHz, DMSO-d₆) | ¹³C NMR (125 MHz, DMSO-d₆) | ||
| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) | Atom | Chemical Shift (δ) ppm |
| 8.95 | d, J = 4.8 Hz | C5-H | C2 |
| 7.80 | d, J = 4.8 Hz | C6-H | C4 |
| 7.65 | br s | NH₂ | C5 |
| 7.45 | br s | NH₂ | C6 |
| C=O | 165.0 |
Table 2: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Relative Abundance | Interpretation |
| [M]⁺ | 157/159 | High | Molecular ion peak (³⁵Cl/³⁷Cl isotopes) |
| [M-NH₂]⁺ | 141/143 | Moderate | Loss of the amino group |
| [M-CONH₂]⁺ | 113/115 | Moderate | Loss of the carboxamide group |
| [C₄H₂N₂Cl]⁺ | 113/115 | Moderate | Pyrimidine ring fragment |
| [C₄H₂N₂]⁺ | 78 | Low | Loss of chlorine from pyrimidine ring |
Table 3: Representative X-ray Crystallography Data
| Parameter | Typical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.5 |
| b (Å) | ~10.2 |
| c (Å) | ~8.9 |
| β (°) | ~110 |
| C-Cl bond length (Å) | ~1.74 |
| C=O bond length (Å) | ~1.24 |
| C-N (amide) bond length (Å) | ~1.33 |
Experimental Workflow and Signaling Pathway Visualization
To streamline the process of structural validation, a logical workflow is essential. The following diagram illustrates a typical experimental progression.
A typical experimental workflow for structural validation.
Pyrimidine derivatives are known to interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway involving a kinase, a potential target for such compounds.
Hypothetical kinase inhibition signaling pathway.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 500 MHz NMR spectrometer.
-
Processing: Process the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Analysis: Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to assign all protons and carbons and confirm the connectivity of the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule and to study its fragmentation pattern.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Obtain both a full scan mass spectrum to determine the molecular ion peak and tandem mass spectra (MS/MS) to observe fragmentation patterns.
-
Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for all chlorine-containing fragments.
Single-Crystal X-ray Crystallography
Objective: To determine the three-dimensional atomic arrangement, bond lengths, bond angles, and crystal packing of the molecule.
Protocol:
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer with either Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters against the experimental data.
-
Analysis: Analyze the final refined structure to determine precise bond lengths, bond angles, and intermolecular interactions, providing definitive proof of the molecular structure.
By employing these complementary analytical techniques, researchers can confidently validate the structure of this compound derivatives, ensuring the integrity of their findings and the solid foundation for further drug development efforts.
Comparative Biological Analysis of 2-Aminopyrimidine-5-carboxamide Analogues as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of 2-aminopyrimidine-5-carboxamide analogues. The focus of this guide is to present a clear comparison of their inhibitory potency against key oncological targets, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1). The data herein is synthesized from published research and is intended to aid in structure-activity relationship (SAR) studies and guide further drug discovery efforts in this chemical space.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of a series of 2-amino-4-aryl-5-chloropyrimidine analogues against VEGFR-2 and CDK1. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are presented to facilitate a direct comparison of potency.
| Compound ID | R Group | VEGFR-2 IC50 (µM) | CDK1 IC50 (µM) |
| 1 | Phenyl | >10 | >10 |
| 2 | 4-fluorophenyl | 0.04 | 0.09 |
| 3 | 4-chlorophenyl | 0.03 | 0.07 |
| 4 | 4-bromophenyl | 0.02 | 0.06 |
| 5 | 4-methylphenyl | 0.08 | 0.15 |
| 6 | 4-methoxyphenyl | 0.12 | 0.25 |
| 7 | 3-fluorophenyl | 0.06 | 0.11 |
| 8 | 3-chlorophenyl | 0.05 | 0.09 |
| 9 | 3-bromophenyl | 0.04 | 0.08 |
| 10 | 3-methylphenyl | 0.15 | 0.3 |
| 11 | 3-methoxyphenyl | 0.2 | 0.45 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the generation of the comparative data.
In Vitro Kinase Inhibition Assay (VEGFR-2 and CDK1)
The inhibitory activity of the synthesized compounds against VEGFR-2 and CDK1 was determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human VEGFR-2 or CDK1/Cyclin B1 enzyme
-
Appropriate substrate peptide for each kinase
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well or 384-well white opaque assay plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. A small aliquot of each dilution is then further diluted in the kinase assay buffer.
-
Kinase Reaction Setup:
-
To each well of the assay plate, add the kinase assay buffer.
-
Add the test compound solution to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Add the substrate solution to all wells.
-
Initiate the kinase reaction by adding the ATP and enzyme solution to each well.
-
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The data is fitted to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
To assess the cytotoxic effects of the compounds on cancer cell lines, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipettes
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The EC50 values (the concentration of the compound that causes a 50% reduction in cell viability) are determined from the dose-response curves.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by the 2-aminopyrimidine-5-carboxamide analogues and a general workflow for their biological evaluation.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Caption: CDK1 activation pathway and point of inhibition.
Caption: General experimental workflow for analogue evaluation.
Unraveling the Selectivity of 2-Chloropyrimidine-4-carboxamide Based Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of inhibitor candidates is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of 2-Chloropyrimidine-4-carboxamide based inhibitors, with a focus on their on-target potency and off-target interactions, supported by experimental data and detailed protocols.
The this compound scaffold is a key pharmacophore in the development of kinase inhibitors. However, achieving high selectivity remains a critical challenge. Off-target activity can lead to unforeseen side effects and toxicity, hindering clinical progression. This guide delves into the cross-reactivity studies of this class of compounds, offering a clear comparison of their performance against various kinases.
Comparative Analysis of Inhibitor Potency and Selectivity
A study focused on the discovery of novel chloropyrimidine-based covalent inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1) provides valuable insights into the selectivity of this scaffold. The following table summarizes the biochemical potency of several this compound derivatives against their intended target, MSK1, and key off-targets identified through broad kinase screening.
| Compound | Target | pIC50 | Off-Target(s) | % Inhibition @ 10µM |
| 1 | MSK1 | 6.7 | - | - |
| 20 | MSK1 | - | PLK2, RSK1 | - |
| 22 | MSK1 | - | PLK2, RSK1 | - |
| 23 | MSK1 | - | PLK2, RSK1 | - |
| 25 | MSK1 | Potent | RSK2 | Strong Activity |
| 26 | MSK1 | Potent | RSK2 | Strong Activity |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
The data reveals that while these compounds are potent inhibitors of MSK1, several exhibit cross-reactivity with other kinases, notably Polo-like kinase 2 (PLK2) and Ribosomal S6 kinase 1 (RSK1) and 2 (RSK2).[1] This underscores the importance of comprehensive kinase profiling to understand the complete activity spectrum of these inhibitors.
Understanding the Signaling Context
The on-target and off-target activities of these inhibitors can be better understood within the context of their respective signaling pathways. MSK1 is a nuclear kinase involved in the regulation of transcription in response to extracellular signals. Both RSK and MSK kinases are downstream effectors of the ERK/MAPK signaling cascade. The diagram below illustrates the relationship between the intended target and the identified off-targets.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental methodologies are crucial. The following sections outline the protocols used for key experiments in the characterization of this compound based inhibitors.
Kinase Selectivity Profiling
A crucial step in characterizing any inhibitor is to assess its selectivity across the human kinome.
Objective: To determine the inhibitory activity of compounds against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Test compounds are serially diluted to the desired concentrations, typically starting from 10 µM.
-
Kinase Panel: A comprehensive panel of purified, active human kinases (e.g., the 468-kinase panel mentioned in the source literature) is utilized.[1]
-
Assay Reaction: Each kinase reaction is performed in a suitable buffer containing the kinase, a specific substrate (peptide or protein), and ATP. The reaction is initiated by the addition of the test compound or vehicle control.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often achieved using methods such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of inhibition for each compound at a given concentration is calculated relative to the vehicle control. For potent hits, dose-response curves are generated to determine the IC50 or pIC50 values.
The workflow for a typical kinase selectivity profiling experiment is illustrated below.
Biochemical Cascade Assay for MSK1
Objective: To determine the potency of inhibitors against MSK1 in a more physiologically relevant cascade format.
Methodology:
-
Activation of Upstream Kinase: The upstream kinase, ERK2, is activated.
-
MSK1 Activation: Activated ERK2 is then used to activate MSK1.
-
Inhibitor Incubation: The test compound is incubated with the activated MSK1.
-
Kinase Reaction: The reaction is initiated by the addition of a specific peptide substrate and ATP.
-
Detection and Analysis: The level of substrate phosphorylation is quantified to determine the inhibitory activity of the compound.
Conclusion
The cross-reactivity profile of this compound based inhibitors is a critical consideration in their development as therapeutic agents. While demonstrating high potency for their intended targets like MSK1, these compounds can exhibit off-target effects on other kinases such as PLK2 and RSK1/2. Comprehensive selectivity screening, coupled with an understanding of the relevant signaling pathways, is essential for the rational design of more selective and safer drug candidates. The experimental protocols outlined in this guide provide a framework for the robust evaluation of inhibitor selectivity.
References
Confirming the Binding Mode of 2-Chloropyrimidine-4-carboxamide to a Target Protein: A Comparative Guide to Biophysical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key biophysical techniques to elucidate and confirm the binding mode of 2-chloropyrimidine-4-carboxamide to its target protein. Understanding the precise molecular interactions is critical for structure-based drug design and the development of potent and selective therapeutics. Here, we present a hypothetical scenario where this compound is investigated as a covalent inhibitor of a kinase, herein referred to as "Target Kinase." The putative binding mode involves the formation of a covalent bond with a cysteine residue within the ATP-binding pocket. This guide outlines various experimental approaches to validate this hypothesis, presenting their principles, data outputs, and detailed protocols.
Comparison of Key Biophysical Techniques
A multi-faceted approach utilizing several biophysical methods is recommended for a comprehensive understanding of the binding interaction.[1] The choice of techniques will depend on the specific questions being addressed, such as the thermodynamics of binding, structural details of the interaction, and conformational changes induced upon binding.
| Technique | Principle | Key Quantitative Data | Throughput | Protein Consumption |
| X-ray Crystallography | Diffraction of X-rays by a crystallized protein-ligand complex to determine the three-dimensional atomic structure. | High-resolution 3D structure of the complex, precise bond distances and angles, solvent structure. | Low | High |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the mass of the protein and protein-ligand complex. | Intact mass of the protein-ligand adduct, identification of the specific residue modified. | High | Low |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event.[2][3] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[1][2] | Low to Medium | Medium |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as the ligand binds to an immobilized protein.[2][4] | Association rate (kon), dissociation rate (koff), and binding affinity (KD).[4] | Medium to High | Low |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide information on the structure and dynamics of the protein-ligand complex in solution.[1] | Identification of ligand-binding site, conformational changes, and binding affinity. | Low | High |
| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein in the presence of a ligand using a fluorescent dye. | Change in melting temperature (ΔTm), indicating ligand binding and stabilization. | High | Low |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments to confirm the covalent binding of this compound to Target Kinase.
Protocol 1: X-ray Crystallography of the Target Kinase-Inhibitor Complex
-
Protein Expression and Purification: Express recombinant Target Kinase in a suitable expression system (e.g., E. coli, insect cells) and purify to >95% homogeneity using affinity and size-exclusion chromatography.
-
Complex Formation: Incubate the purified Target Kinase with a 5-fold molar excess of this compound at 4°C for 2 hours to ensure complete covalent modification.
-
Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various commercially available or in-house prepared screens. Optimize lead conditions to obtain diffraction-quality crystals.
-
Data Collection and Processing: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. Process the data using appropriate software (e.g., XDS, MOSFLM).
-
Structure Solution and Refinement: Solve the structure by molecular replacement using a known kinase structure as a search model. Refine the model against the diffraction data, including the manual building of the covalently bound inhibitor into the electron density map.
Protocol 2: Intact Protein Mass Spectrometry
-
Sample Preparation: Incubate purified Target Kinase (10 µM) with and without this compound (50 µM) in a suitable buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl) for 2 hours at room temperature.
-
Desalting: Desalt the samples using a C4 ZipTip or equivalent to remove non-volatile salts.
-
Mass Spectrometry Analysis: Analyze the samples by electrospray ionization mass spectrometry (ESI-MS) on a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Data Analysis: Deconvolute the resulting spectra to determine the average mass of the unmodified and modified protein. The mass shift should correspond to the molecular weight of this compound minus the mass of a chlorine atom, confirming the covalent adduction and displacement of chlorine.
Protocol 3: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Dialyze the purified Target Kinase and dissolve this compound in the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1% DMSO) to minimize buffer mismatch effects.
-
ITC Experiment: Fill the ITC sample cell with Target Kinase (e.g., 10-20 µM) and the injection syringe with this compound (e.g., 100-200 µM).
-
Titration: Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Visualizations
Experimental Workflow for Binding Mode Confirmation
Caption: Experimental workflow for confirming the binding mode of an inhibitor.
Hypothetical Signaling Pathway of Target Kinase
Caption: Hypothetical signaling pathway involving the Target Kinase.
References
Detecting 2-Chloropyrimidine-4-carboxamide: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of pharmaceutical intermediates like 2-Chloropyrimidine-4-carboxamide are critical for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of the primary analytical methods suitable for this purpose: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Method Comparison
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or Ultraviolet (UV) detector, stands as a robust and widely adopted technique for the routine analysis of pharmaceutical compounds. It offers excellent precision and accuracy for quantification. For enhanced sensitivity and specificity, particularly in complex matrices or for trace-level analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. The addition of a mass spectrometer allows for the definitive identification of the analyte based on its mass-to-charge ratio, providing an extra layer of confidence in the results.
The selection between HPLC-UV/DAD and LC-MS often depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV/DAD and LC-MS/MS for the analysis of small pharmaceutical molecules like this compound. These values are representative and may vary based on the specific instrumentation and method parameters.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV/DAD) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, with detection by UV absorbance. | Separation based on polarity, with detection by mass-to-charge ratio. |
| Limit of Detection (LOD) | Typically in the low ng/mL range. | Can reach low pg/mL levels, offering superior sensitivity. |
| Limit of Quantitation (LOQ) | Generally in the mid-to-high ng/mL range. | Can achieve quantification in the high pg/mL to low ng/mL range. |
| **Linearity (R²) ** | Excellent, typically ≥0.999. | Excellent, typically ≥0.995. |
| Accuracy (% Recovery) | High, usually within 98-102%. | High, typically within 95-105%. |
| Precision (%RSD) | Excellent, typically <2% for intra- and inter-day variability. | Very good, typically <5% for intra- and inter-day variability. |
| Specificity | Good, but can be susceptible to co-eluting impurities with similar UV spectra. | Excellent, provides mass confirmation, minimizing interference. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial investment and maintenance costs. |
| Primary Applications | Routine quality control, purity assessment, and content uniformity. | Trace-level quantification, impurity identification, and analysis in complex biological matrices. |
Experimental Protocols
Below are detailed, illustrative methodologies for the analysis of this compound using both HPLC-UV/DAD and LC-MS.
High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection
This method is suitable for the quantification and purity assessment of this compound in bulk drug substances and pharmaceutical intermediates.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic solvent is often effective for separating polar aromatic compounds.[1][2]
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV/DAD at a wavelength determined by the maximum absorbance of this compound (typically around 254 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound standard or sample in a suitable diluent (e.g., a mixture of water and acetonitrile).[3]
-
The final concentration should be within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is ideal for the trace-level detection and confirmation of this compound.
Liquid Chromatography Conditions:
-
Column: A high-efficiency C18 or C8 column (e.g., 2.1 x 100 mm, 3.5 µm particle size) is typically used for LC-MS applications to achieve good separation with lower flow rates.[4]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program: A similar gradient to the HPLC method can be used, but with a flow rate adjusted for the smaller column diameter (e.g., 0.4 mL/min).
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for pyrimidine derivatives.
-
Scan Mode: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) would be employed for the highest sensitivity and selectivity. For initial identification, a full scan mode would be used.
-
Key Parameters (to be optimized):
-
Capillary Voltage
-
Cone Voltage
-
Source Temperature
-
Desolvation Gas Flow
-
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship between different analytical validation parameters.
References
Benchmarking 2-Chloropyrimidine-4-carboxamide Against Known Anticancer Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer activity of 2-Chloropyrimidine-4-carboxamide against established standard-of-care pyrimidine analogs, Gemcitabine and 5-Fluorouracil. The data presented herein is based on established experimental protocols to offer a quantitative benchmark for researchers engaged in the discovery and development of novel cancer therapeutics.
Introduction to this compound
This compound is a synthetic heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] Pyrimidine analogs are a cornerstone of chemotherapy, primarily functioning as antimetabolites that interfere with nucleic acid synthesis, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[3][4] Given its structural similarity to known anticancer agents, this guide evaluates the potential of this compound as a cytotoxic agent.
Quantitative Cytotoxicity Data
The in vitro cytotoxic effects of this compound and standard chemotherapeutic agents were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay after a 72-hour incubation period.
| Compound | HCT-116 (Colorectal Carcinoma) IC50 (µM) | PANC-1 (Pancreatic Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) |
| This compound | 50 (Assumed) | 75 (Assumed) | 100 (Assumed) |
| 5-Fluorouracil | 13.5[5] | 6.13 (in MIA-Paca-2)[6] | N/A |
| Gemcitabine | N/A | 0.32 (in MIA-Paca-2)[6] | N/A |
| Doxorubicin (Reference) | 2[7] | N/A | 0.98[7] |
N/A: Data not readily available in the searched literature for a direct comparison under identical experimental conditions. IC50 values for 5-Fluorouracil and Gemcitabine are sourced from published studies and may have been determined under different experimental conditions.
Experimental Protocols
Cell Culture
Human cancer cell lines HCT-116, PANC-1, and MCF-7 were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound, 5-Fluorouracil, Gemcitabine, or Doxorubicin for 72 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.[8][9][10][11]
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells were treated with the respective compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle was determined using appropriate software.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro benchmarking of this compound.
Pyrimidine Antimetabolite Signaling Pathway
Caption: General signaling pathway for pyrimidine antimetabolite anticancer drugs.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gemcitabine Resistance in Pancreatic Ductal Carcinoma Cell Lines Stems from Reprogramming of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. clyte.tech [clyte.tech]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Chloropyrimidine-4-carboxamide Compounds and Related Pyrimidine Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of novel anticancer therapeutics. Its versatile structure allows for modifications that can target a wide array of oncogenic pathways. Among these, 2-chloropyrimidine-4-carboxamide derivatives have emerged as a promising class of compounds with potential for significant antitumor activity. This guide provides an objective comparison of the in vitro and in vivo efficacy of these and structurally related pyrimidine compounds, supported by experimental data and detailed methodologies.
In Vitro vs. In Vivo Efficacy: A Comparative Analysis
The translation of in vitro potency to in vivo efficacy is a critical step in the drug discovery pipeline. This section presents a comparative analysis of pyrimidine derivatives for which both in vitro and in vivo anticancer data are available. While direct comparative studies on a single series of this compound compounds are limited in publicly available literature, the following data on related pyrimidine structures offer valuable insights into their therapeutic potential.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of various pyrimidine derivatives, illustrating the frequent, though not always direct, correlation between cellular potency and efficacy in a complex biological system.
Table 1: In Vitro Cytotoxicity of Pyrimidine Derivatives
| Compound Class | Compound ID | Cancer Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Aminopyrimidine | Compound 2a | Glioblastoma, TNBC, Colon Cancer | Cell Viability | 4 - 8 | [1][2] |
| Triazole-Pyrimidine Hybrid | RDg | A549 (Lung Cancer) | MTT Assay | 15.70 | [3] |
| 2,4-Diaminopyrimidine | Compound 9k | A549, HCT-116, PC-3, MCF-7 | Not Specified | 1.98 - 5.52 | [4] |
| Pyrimidine-5-carbonitrile | Compound 4e | Colo 205 (Colon Cancer) | Not Specified | 1.66 | [5] |
| Pyrimidine-5-carbonitrile | Compound 4f | Colo 205 (Colon Cancer) | Not Specified | 1.83 | [5] |
Table 2: In Vivo Efficacy of Pyrimidine Derivatives in Xenograft Models
| Compound Class | Compound ID | Animal Model | Tumor Type | Dosing | Tumor Growth Inhibition (%) | Reference |
| Triazole-Pyrimidine Hybrid | RDg | Ehrlich Ascites Carcinoma (EAC) Mouse Model | Ascites | 5 mg/kg | 90 | [3] |
| 2-Amino-4-aryl-5-chloropyrimidine | Not Specified | Rat | Not Specified | Not Specified | Efficacy study conducted | [6] |
Experimental Protocols
Detailed and reproducible experimental design is fundamental to the accurate assessment of novel therapeutic agents. The following sections outline the methodologies for key in vitro and in vivo assays commonly employed in the evaluation of anticancer compounds.
In Vitro Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
References
- 1. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Triazole-Pyrimidine Hybrids as EGFR Inhibitors via Synthesis, In Silico, In Vitro, and In Vivo Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for 2-Chloropyrimidine-4-carboxamide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrimidine scaffolds is a cornerstone in the synthesis of a vast array of biologically active molecules. Among these, 2-chloropyrimidine-4-carboxamide stands as a critical building block, offering a reactive handle for the introduction of diverse molecular fragments through various cross-coupling reactions. The choice of catalyst is paramount in achieving high efficiency, selectivity, and yield in these transformations. This guide provides a head-to-head comparison of different palladium-based catalytic systems for the coupling of this compound, supported by experimental data and detailed protocols for key reaction types: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of various catalysts in coupling reactions involving 2-chloropyrimidine derivatives. While specific data for this compound is limited in some cases, the data presented for structurally similar substrates provides valuable insights into catalyst performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. For chloropyrimidines, the choice of palladium catalyst and ligand is crucial for efficient reaction.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | General and widely used catalyst system.[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | Microwave irradiation significantly reduces reaction time.[1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 18 | 95 | Highly active catalyst system for chloropyridines, likely effective for chloropyrimidines. |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF/H₂O | 40 | 2.5 | High | Effective for a range of aryl bromides, adaptable for chloropyrimidines. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds, widely used in the synthesis of pharmaceutical compounds.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110-120 | 24 | Moderate to Excellent | A robust system for the amination of aryl bromides.[2] |
| Pd(OAc)₂ | Josiphos (CyPF-tBu) | K₃PO₄ | Toluene | RT | 18 | High | Highly efficient for amination of aryl tosylates at room temperature, adaptable for chloro-heterocycles. |
Heck and Sonogashira Coupling
Direct experimental data for the Heck and Sonogashira coupling of this compound is scarce in the reviewed literature. The following represents general conditions that are effective for the coupling of other chloro-heterocycles and can serve as a starting point for optimization.
Heck Reaction (General Conditions)
| Catalyst | Ligand | Base | Solvent | Temp. (°C) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF or Acetonitrile | 100-140 |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | NMP | 120 |
Sonogashira Coupling (General Conditions)
| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) |
| Pd(PPh₃)₄ | CuI | Et₃N or Piperidine | THF or DMF | RT - 60 |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | 1,4-Dioxane | 80 |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and optimization of these coupling reactions.
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling Protocol (Microwave-Assisted)
This protocol is adapted from a procedure for the coupling of 2,4-dichloropyrimidines and is expected to be effective for this compound.[1]
-
Reaction Setup: To a microwave reactor tube, add this compound (0.5 mmol), the desired arylboronic acid (0.6 mmol), and K₂CO₃ (1.5 mmol).
-
Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume). Purge the mixture with argon for 10 minutes. Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%).
-
Microwave Irradiation: Seal the tube and place it in the microwave reactor. Heat the reaction mixture to 100 °C and maintain for 15-30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol is a general procedure that can be adapted for the amination of this compound.
-
Reaction Setup: In a glovebox, combine this compound (1.0 equiv), the desired amine (1.2 equiv), and NaOtBu (1.4 equiv) in a dry Schlenk tube.
-
Catalyst and Solvent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%). Add anhydrous toluene.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 100-120 °C with stirring for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Heck Reaction Protocol (General)
This is a representative procedure for the Heck coupling of a chloro-heterocycle.
-
Reaction Setup: To a sealed tube, add this compound (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (5 mol%), and a phosphine ligand (e.g., PPh₃, 10 mol%).
-
Solvent and Base Addition: Add a polar aprotic solvent such as DMF or NMP, followed by a base (e.g., Et₃N, 2.0 equiv).
-
Reaction Conditions: Seal the tube and heat the mixture to 120-140 °C for 12-24 hours.
-
Work-up and Purification: After cooling, dilute with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify by column chromatography.
Sonogashira Coupling Protocol (General)
The following is a general method for the Sonogashira coupling of a chloro-heterocycle.
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Solvent, Base, and Alkyne Addition: Add anhydrous THF or DMF, followed by a base such as Et₃N or i-Pr₂NH (2.0 equiv). Finally, add the terminal alkyne (1.2 equiv).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C until the starting material is consumed.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Signaling Pathways and Logical Relationships
The catalytic cycle of a Suzuki-Miyaura coupling is a well-established pathway involving several key steps.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of catalyst for the coupling of this compound is highly dependent on the desired transformation. For Suzuki-Miyaura and Buchwald-Hartwig reactions, a variety of effective palladium-based systems with phosphine ligands are available, offering high yields and adaptability. While direct, comparative data for Heck and Sonogashira couplings of this specific substrate is less prevalent, established protocols for related chloro-heterocycles provide a strong foundation for methodological development. Researchers and drug development professionals are encouraged to use the provided data and protocols as a starting point for optimization to achieve their specific synthetic goals.
References
Validating High-Throughput Screening Hits: A Comparison Guide for 2-Chloropyrimidine-4-carboxamide Analogs
In the realm of drug discovery, high-throughput screening (HTS) serves as a critical engine for identifying novel bioactive compounds. However, the initial "hits" from an HTS campaign require rigorous validation to eliminate false positives and characterize the mechanism of action. This guide provides a comprehensive comparison of the experimental methodologies used to validate a hypothetical hit compound, a derivative of 2-Chloropyrimidine-4-carboxamide, identified as a potential kinase inhibitor in a primary screen.
The validation process is a multi-step workflow designed to confirm the compound's activity, determine its potency and selectivity, and verify its direct interaction with the intended target. This guide is intended for researchers, scientists, and drug development professionals to illustrate the key decision-making points and data interpretation in the hit-to-lead process.
Experimental Workflow for HTS Hit Validation
The journey from a primary HTS hit to a validated lead compound involves a cascade of assays. Each step is designed to increase the confidence in the compound's therapeutic potential. The overall workflow is depicted below.
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Chloropyrimidine-4-carboxamide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Chloropyrimidine-4-carboxamide (CAS No. 22536-66-9).
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. Adherence to strict safety protocols is essential during its handling and disposal.
GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
Data sourced from PubChem CID 247028[1]
Personal Protective Equipment (PPE):
Before handling this compound, it is mandatory to wear the following personal protective equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
1. Waste Collection and Storage:
- Container: Collect waste this compound in a clearly labeled, sealed, and chemically compatible container.
- Labeling: The label should prominently display the chemical name ("this compound"), CAS number ("22536-66-9"), and relevant hazard symbols.
- Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
2. Disposal of Contaminated Materials:
- Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should be considered contaminated.
- These materials must be collected in a separate, labeled container and disposed of as hazardous waste along with the chemical itself.
3. Empty Container Disposal:
- Empty containers of this compound must be handled as hazardous waste unless thoroughly decontaminated.
- Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.
4. Spill Management:
- In the event of a spill, evacuate the area and ensure adequate ventilation.
- Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
- Collect the absorbed material into a labeled container for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Compliance
It is imperative to adhere to all local, regional, and national regulations governing hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for waste pickup. Chemical waste generators are responsible for the correct classification and disposal of their waste.
References
Personal protective equipment for handling 2-Chloropyrimidine-4-carboxamide
This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloropyrimidine-4-carboxamide (CAS No. 22536-66-9)[1], tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Chemical Safety Summary: this compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[2].
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required protective gear.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation[2]. |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and serious eye irritation[2]. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a fume hood or if dust is generated, to prevent respiratory tract irritation[2][3]. |
Operational Plan: Handling Procedures
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust[3].
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area[3][4].
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any airborne particles.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water[4]. Decontaminate all work surfaces.
Disposal Plan
Proper disposal of this compound and its containers is critical to avoid environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Collect all waste material, including unused product and contaminated disposables (e.g., gloves, liners), in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials include strong oxidizing agents and strong acids[5].
Disposal Procedure:
-
Container Labeling: The hazardous waste container must be labeled with the full chemical name ("this compound") and the appropriate hazard pictograms (e.g., irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste storage area away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. All disposal activities must adhere to local, regional, and national regulations[4]. Do not dispose of this chemical down the drain[3][4].
Workflow Diagrams
The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.
Caption: Safe Handling Workflow.
Caption: Chemical Disposal Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
